Product packaging for Fluorexetamine(Cat. No.:)

Fluorexetamine

Cat. No.: B10827374
M. Wt: 235.30 g/mol
InChI Key: FCETYWCLCUZFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorexetamine is a useful research compound. Its molecular formula is C14H18FNO and its molecular weight is 235.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO B10827374 Fluorexetamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3

InChI Key

FCETYWCLCUZFJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

Fluorexetamine's Mechanism of Action on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorexetamine (FXE) is a novel psychoactive substance with limited formal research. Much of its pharmacology is inferred from its structural similarity to other arylcyclohexylamines. A significant issue in the available data is the potential misidentification of this compound (3'-Fluoro-2-oxo-PCE or 3-FXE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings. This guide summarizes the presumed mechanism of action based on related compounds and outlines the experimental protocols typically used to characterize such substances.

Introduction to this compound

This compound, also known as 3'-Fluoro-2-oxo-PCE or FXE, is a dissociative substance belonging to the arylcyclohexylamine class of compounds.[1] This class includes well-known N-methyl-D-aspartate (NMDA) receptor antagonists such as ketamine and phencyclidine (PCP).[2] Structurally, this compound is an analog of other arylcyclohexylamines like methoxetamine (MXE) and hydroxetamine (HXE).[1] Its effects are believed to be primarily mediated through its interaction with the glutamatergic system, specifically as an antagonist of the NMDA receptor.[1]

Presumed Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][3] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Upon activation, the channel allows the influx of cations, most notably Ca2+, into the neuron.[3]

Arylcyclohexylamines like this compound are thought to act as uncompetitive, open-channel blockers of the NMDA receptor. This means they are presumed to bind to a site within the ion channel pore, known as the PCP or dizocilpine (MK-801) site, only when the receptor is in its open state (i.e., when glutamate and the co-agonist are bound).[4] By physically occluding the pore, they prevent the influx of ions, thereby inhibiting receptor function and leading to a state of dissociative anesthesia.[4][5]

The blockade of NMDA receptors by these compounds can lead to a downstream increase in glutamate release in certain brain regions, which is thought to contribute to their psychotomimetic and potential antidepressant effects.[1] The specific substitutions on the arylcyclohexylamine structure, such as the fluorine atom and the N-ethyl group in this compound, are expected to modulate its binding affinity and potency at the NMDA receptor compared to other analogs.[1]

Quantitative Data for Related Arylcyclohexylamines

Due to the lack of specific peer-reviewed studies on this compound, quantitative data from closely related and well-studied arylcyclohexylamines are presented below to provide a comparative context for its expected potency.

CompoundReceptor SiteK_i_ (nM)IC_50_ (nM)Reference
Methoxetamine (MXE) NMDA (dizocilpine site)257[1]
Serotonin Transporter (SERT)4792400[1]
Ketamine NMDA (dizocilpine site)~7000 (high affinity site)[6]
~100000 (low affinity site)[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of arylcyclohexylamines with NMDA receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of a compound for a specific receptor site.

  • Objective: To quantify the affinity of a test compound (e.g., this compound) for the dizocilpine (MK-801) binding site on the NMDA receptor.

  • Materials:

    • Rat forebrain membrane preparation (as a source of NMDA receptors).

    • [³H]MK-801 (radioligand).

    • Test compound (e.g., this compound) at various concentrations.

    • Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of unlabeled MK-801).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Rat forebrain membranes are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

    • The incubation is carried out at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC_50_) is determined by non-linear regression analysis.

    • The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effect of a compound on the ion flow through NMDA receptor channels.

  • Objective: To determine the potency (IC_50_) and mechanism of inhibition of a test compound on NMDA receptor-mediated currents.

  • Materials:

    • Cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

    • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

    • External solution (containing physiological concentrations of ions).

    • Internal solution (for the patch pipette, mimicking the intracellular environment).

    • NMDA receptor agonists (NMDA and glycine).

    • Test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the membrane of a single neuron.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to remove the Mg²⁺ block of the NMDA receptor.

    • NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

    • The test compound is then applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is measured.

    • A concentration-response curve is generated to determine the IC_50_ for the test compound's inhibition of the NMDA receptor current.

    • The voltage dependency of the block can be assessed by measuring the inhibition at different holding potentials.

Visualizations

Signaling Pathway

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel (Closed) Glutamate->NMDA_Receptor:f0 Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor:f0 Binds This compound This compound (FXE) NMDA_Receptor_Open NMDA Receptor Ion Channel (Open) This compound->NMDA_Receptor_Open:f1 Binds to Open Channel NMDA_Receptor_Blocked NMDA Receptor Ion Channel (Blocked) NMDA_Receptor->NMDA_Receptor_Open Channel Opens Ca_Influx Ca²+ Influx NMDA_Receptor_Open:f1->Ca_Influx Allows No_Ca_Influx No Ca²+ Influx NMDA_Receptor_Blocked:f1->No_Ca_Influx Prevents Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Inhibited_Signaling Inhibited Signaling No_Ca_Influx->Inhibited_Signaling

Caption: this compound's antagonistic action on the NMDA receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Rat Forebrain Membranes incubate Incubate Membranes with [³H]MK-801 and this compound prep->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC₅₀ and K_i_ count->analyze

Caption: Workflow for determining NMDA receptor binding affinity.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow prepare_cells Prepare Cultured Neurons or Transfected Cells patch Establish Whole-Cell Patch-Clamp Configuration prepare_cells->patch voltage_clamp Voltage-Clamp Neuron at -70 mV patch->voltage_clamp evoke_current Evoke NMDA Current with Agonist Application voltage_clamp->evoke_current apply_drug Apply this compound at Varying Concentrations evoke_current->apply_drug measure Measure Inhibition of NMDA-Evoked Current apply_drug->measure analyze Analyze Data: Generate Concentration-Response Curve and Determine IC₅₀ measure->analyze

References

An In-Depth Technical Guide to the Synthesis and Characterization of Fluorexetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine hydrochloride, a novel psychoactive substance belonging to the arylcyclohexylamine class, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed methodologies for a plausible multi-step synthesis are presented, commencing with the formation of a 2-(3-fluorophenyl)cyclohexanone intermediate, followed by amination and subsequent conversion to its hydrochloride salt. The guide further details the analytical techniques employed for its characterization, including chromatographic and spectroscopic methods, to ensure its identity, purity, and structural integrity. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, systematically named 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine and other dissociative anesthetics.[1] Its pharmacological activity is presumed to stem from its action as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The hydrochloride salt of this compound is the common form used in research due to its increased stability and solubility.[1] This document outlines the synthetic route and analytical characterization of this compound hydrochloride, providing a technical framework for its preparation and analysis in a laboratory setting.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that can be conceptually divided into three main stages: formation of the arylcyclohexanone core, introduction of the ethylamino group, and finally, formation of the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Amination cluster_2 Stage 3: Salt Formation A Cyclohexanone + 3-Fluorophenylmagnesium Bromide B 1-(3-Fluorophenyl)cyclohexanol A->B Grignard Reaction C 2-(3-Fluorophenyl)cyclohexanone B->C Oxidation D This compound (Free Base) C->D Reductive Amination with Ethylamine E This compound Hydrochloride D->E Treatment with HCl Characterization_Workflow cluster_0 Spectroscopic Analysis A Synthesized this compound HCl B Purity Assessment (HPLC) A->B C Structural Confirmation A->C D Physical Properties A->D E Mass Spectrometry (GC-MS, LC-QTOF-MS) C->E F NMR Spectroscopy C->F G IR Spectroscopy C->G H Melting Point Determination D->H

References

Pharmacological Profile of Fluorexetamine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE or 3-FXE, is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of compounds.[1][2] This class includes well-known dissociative anesthetics such as ketamine and phencyclidine (PCP).[3][4] As an emerging designer drug, this compound has garnered interest for its potential psychoactive effects, which are presumed to stem from its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its analogues, with a focus on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization. It is important to note that peer-reviewed quantitative pharmacological data for this compound is scarce, and much of the current understanding is extrapolated from the study of related arylcyclohexylamines.[2] A significant challenge in the study of this compound is its potential for misidentification with its positional isomer, 2-Fluoro-2-oxo-PCE (2-FXE or "CanKet"), which may confound analytical and pharmacological findings.[1][6][7]

Chemical and Pharmacological Properties

This compound is structurally related to other arylcyclohexylamines, featuring a cyclohexanone ring substituted with an ethylamino group and a 3-fluorophenyl group.[2] This chemical structure is pivotal to its interaction with the NMDA receptor.

Data Presentation

The following tables summarize the available chemical and pharmacological data for this compound and its relevant analogues. Due to the limited availability of specific binding affinity data for this compound, values for well-characterized arylcyclohexylamines are provided for comparison.

Table 1: Chemical Properties of this compound and Analogues

CompoundIUPAC NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compound 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one3-FXE, 3'-Fluoro-2-oxo-PCEC₁₄H₁₈FNO235.30
2-Fluoro-2-oxo-PCE 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one2-FXE, CanKetC₁₄H₁₈FNO235.30
Ketamine 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one-C₁₃H₁₆ClNO237.72
Phencyclidine (PCP) 1-(1-phenylcyclohexyl)piperidine-C₁₇H₂₅N243.39
Methoxetamine (MXE) 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one-C₁₅H₂₁NO₂247.33

Table 2: Comparative Pharmacological Data of Arylcyclohexylamines

CompoundPrimary TargetMechanism of ActionReported IC₅₀ (µM)Reported Kᵢ (nM)Notes
This compound NMDA ReceptorNon-competitive Antagonist1.4[8]Not ReportedData from a commercial vendor; not independently verified in peer-reviewed literature.
Ketamine NMDA ReceptorNon-competitive Antagonist-1200-2500[8]Well-characterized dissociative anesthetic.
2F-DCK NMDA ReceptorNon-competitive Antagonist1.2[8]800-1600[8]A close structural analogue of ketamine.
Phencyclidine (PCP) NMDA ReceptorNon-competitive Antagonist-20A potent dissociative with psychotomimetic effects.[9]
Methoxetamine (MXE) NMDA ReceptorNon-competitive Antagonist--Also shows affinity for the serotonin transporter.[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission.[2][5] By binding to a site within the receptor's ion channel (the "PCP site"), it blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.[10] This action is thought to underlie its dissociative and hallucinogenic effects.[2]

The blockade of NMDA receptors by arylcyclohexylamines initiates a complex downstream signaling cascade. An initial consequence is often a surge in extracellular glutamate, which can lead to the activation of other glutamate receptors, such as AMPA receptors. This modulation of glutamatergic and other neurotransmitter systems, including dopamine and serotonin, contributes to the diverse pharmacological effects of these compounds.[2]

Signaling Pathway Diagram

NMDA_Antagonist_Signaling Presumed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activation AMPAR AMPA Receptor Glutamate->AMPAR Activation Ca_ion Ca²⁺ Influx (Blocked) NMDAR->Ca_ion Inhibition Signaling_Cascade Downstream Signaling Cascades (e.g., ERK/CREB, Akt/mTOR) Ca_ion->Signaling_Cascade Cellular_Effects Altered Gene Expression & Synaptic Plasticity Signaling_Cascade->Cellular_Effects FXE This compound FXE->NMDAR Antagonism

Caption: Presumed signaling cascade of this compound via NMDA receptor antagonism.

Experimental Protocols

The characterization of novel arylcyclohexylamines like this compound relies on a suite of in vitro and in vivo experimental protocols. The following are detailed methodologies for key experiments.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Test compound (e.g., this compound)

    • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

    • Rat forebrain membrane homogenate (source of NMDA receptors)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glutamate and glycine (to open the NMDA receptor channel)

    • Non-specific binding control (e.g., a high concentration of unlabeled MK-801)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine the rat forebrain membrane homogenate, [³H]MK-801, glutamate, and glycine.

    • Add the various concentrations of the test compound or the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Assessment (Whole-Cell Patch-Clamp)

This technique directly measures the effect of a compound on the ion flow through NMDA receptors in neurons.

  • Materials:

    • Cultured neurons or brain slices

    • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

    • Glass micropipettes

    • Artificial cerebrospinal fluid (aCSF)

    • Intracellular solution for the micropipette

    • NMDA, glutamate, and glycine

    • Test compound (e.g., this compound)

  • Protocol:

    • Prepare the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.

    • Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

    • Under microscopic guidance, carefully approach a neuron with the micropipette and form a high-resistance seal ("giga-seal") with the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.

    • Voltage-clamp the neuron at a specific holding potential (e.g., -60 mV).

    • Apply NMDA, glutamate, and glycine to the neuron to evoke NMDA receptor-mediated currents.

    • Record the baseline NMDA receptor currents.

    • Apply the test compound at various concentrations and record the resulting changes in the NMDA receptor currents.

    • Analyze the data to determine the extent of inhibition and the concentration-response relationship (IC₅₀).

Experimental Workflow Diagram

Experimental_Workflow Workflow for Pharmacological Characterization of a Novel Arylcyclohexylamine cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Synthesis & Purification Structure_ID Structural Identification (NMR, MS) Synthesis->Structure_ID Binding_Assay NMDA Receptor Binding Assay (Kᵢ) Structure_ID->Binding_Assay Functional_Assay Electrophysiology (Patch-Clamp, IC₅₀) Binding_Assay->Functional_Assay Off_Target Off-Target Screening (Receptor Panel) Functional_Assay->Off_Target Animal_Models Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) Off_Target->Animal_Models PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Animal_Models->PK_Studies Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID

Caption: A logical workflow for the comprehensive pharmacological characterization of a novel arylcyclohexylamine like this compound.

Structure-Activity Relationships (SAR)

The pharmacological properties of arylcyclohexylamines are significantly influenced by their chemical structure. Key structural modifications and their impact on activity include:

  • Substitution on the Aryl Ring: The position and nature of the substituent on the phenyl ring are critical. For fluorinated analogues, the position of the fluorine atom (e.g., 2- vs. 3-position) can alter the compound's potency and pharmacological profile.[2]

  • Substitution on the Amine: The nature of the alkyl group on the nitrogen atom affects potency. For instance, N-ethyl groups, as seen in this compound, compared to the N-methyl group in ketamine, can influence lipophilicity and receptor interaction.[11]

  • Substitution on the Cyclohexyl Ring: Modifications to the cyclohexyl ring, such as hydroxylation, can decrease efficacy.[11]

Metabolism

The metabolism of this compound has not been extensively studied in peer-reviewed literature. However, based on related compounds like ketamine and methoxetamine, it is likely metabolized in the liver by cytochrome P450 enzymes.[12] Potential metabolic pathways include N-dealkylation, hydroxylation of the cyclohexyl or phenyl ring, and subsequent glucuronidation.[13] Identifying the metabolites of this compound is crucial, as they may also possess pharmacological activity.[14] A study using HepG2 cell lines did not detect significant concentrations of metabolites, suggesting that further in vivo studies are necessary.

Conclusion

This compound is a novel arylcyclohexylamine with a presumed mechanism of action as a non-competitive NMDA receptor antagonist. While its pharmacological profile is thought to be similar to other dissociatives like ketamine, there is a significant lack of specific, quantitative data in the scientific literature. The potential for misidentification with its isomer, 2-Fluoro-2-oxo-PCE, further complicates the current understanding. This technical guide has outlined the presumed pharmacology of this compound, provided detailed experimental protocols for its characterization, and highlighted the importance of structure-activity relationships within this class of compounds. Further research, including in vitro binding and functional assays, as well as in vivo behavioral and metabolic studies, is imperative to fully elucidate the pharmacological profile and potential risks associated with this compound and its analogues.

References

In Vitro Metabolism of Fluorexetamine (FXE) in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), a novel psychoactive substance (NPS) and an arylcyclohexylamine derivative, has emerged on the recreational drug market. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development professionals seeking to characterize the compound's pharmacokinetic profile. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, with a specific focus on studies utilizing human liver microsomes (HLMs). The information presented is primarily based on the findings of Hu et al. (2024), who investigated the metabolism of 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], an isomer of the more commonly known 3-FXE. Given the structural similarities, the metabolic pathways identified for 2-FXE are considered highly indicative of the likely biotransformations of other FXE isomers.

Human liver microsomes are a well-established in vitro model for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism. This guide will detail the experimental protocols for such studies, present the identified metabolites in a clear, tabular format, and visualize the metabolic pathways and experimental workflows using Graphviz diagrams.

Data Presentation: Metabolites of 2-FXE Identified in Human Liver Microsomes

The following table summarizes the metabolites of 2-FXE identified after incubation with human liver microsomes, as reported by Hu et al. (2024). The metabolic transformations primarily involve N-dealkylation and hydroxylation, with subsequent oxidation, reduction, and dehydration reactions also observed.

Metabolite ID Proposed Biotransformation Chemical Formula Observed m/z [M+H]⁺
M1N-deethylationC₁₂H₁₄FNO212.1132
M2Hydroxylation on the cyclohexyl ringC₁₄H₁₈FNO₂252.1394
M3Hydroxylation on the fluorophenyl ringC₁₄H₁₈FNO₂252.1394
M4Oxidation of the cyclohexyl ring (ketone formation)C₁₄H₁₆FNO₂250.1238
M5N-deethylation and hydroxylationC₁₂H₁₄FNO₂228.1081
M6Reduction of the cyclohexanone moiety (alcohol formation)C₁₄H₂₀FNO238.1598
M7Dehydration following hydroxylationC₁₄H₁₆FN218.1340

Data synthesized from the findings of Hu et al. (2024) in Biomedical Chromatography.

Experimental Protocols

This section details the methodologies for investigating the in vitro metabolism of this compound using human liver microsomes, based on established protocols and the specific methods employed in the study of 2-FXE by Hu et al. (2024).

In Vitro Incubation with Human Liver Microsomes

Objective: To generate metabolites of this compound using a reliable in vitro system that simulates hepatic phase I metabolism.

Materials:

  • This compound (or its isomer, 2-FXE)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator/water bath (37°C)

  • Reaction vials (e.g., microcentrifuge tubes)

  • Quenching solvent (e.g., ice-cold acetonitrile or methanol)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and this compound (final substrate concentration typically 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) can be performed to monitor the rate of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal or greater volume of ice-cold quenching solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, and transfer it to a new tube for analysis. The sample may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis if necessary.

  • Control Incubations: Perform control incubations in parallel. These should include a negative control without the NADPH regenerating system to account for any non-enzymatic degradation and a control without the substrate to identify any endogenous peaks from the microsomes.

Analytical Method: Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Objective: To separate, detect, and identify the metabolites of this compound present in the incubation supernatant.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Typical UPLC Parameters:

  • Column: A reversed-phase column suitable for the separation of small molecules (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-20 minutes to elute compounds with a range of polarities.

  • Injection Volume: 1-10 µL.

Typical HRMS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA).

  • Full Scan Mass Range: m/z 50-1000.

  • Collision Energy: Ramped or stepped collision energies to generate informative fragment spectra.

  • Data Analysis: Metabolite identification is performed by comparing the accurate mass measurements (typically with an error of <5 ppm) and the fragmentation patterns of the potential metabolites with those of the parent drug and known metabolic pathways.

Visualizations

Metabolic Pathway of 2-FXE

2-FXE 2-FXE M1 N-deethyl-2-FXE 2-FXE->M1 N-deethylation M2 Hydroxy-2-FXE (cyclohexyl) 2-FXE->M2 Hydroxylation M3 Hydroxy-2-FXE (fluorophenyl) 2-FXE->M3 Hydroxylation M6 Dihydro-2-FXE 2-FXE->M6 Reduction M5 N-deethyl-hydroxy-2-FXE M1->M5 Hydroxylation M4 Oxo-2-FXE M2->M4 Oxidation M7 Dehydro-2-FXE M2->M7 Dehydration

Caption: Proposed metabolic pathway of 2-FXE in human liver microsomes.

Experimental Workflow

cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis A Prepare Incubation Mixture (FXE, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Vortex and Centrifuge E->F G Collect Supernatant F->G H UPLC-HRMS Analysis G->H I Data Processing and Metabolite Identification H->I

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

Navigating the Stability of Fluorexetamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of novel psychoactive substances, a comprehensive understanding of the chemical stability of research compounds is paramount for ensuring accurate and reproducible experimental outcomes. This technical guide addresses the stability of Fluorexetamine (FXE), an arylcyclohexylamine dissociative substance, across various solvent conditions. While direct, peer-reviewed stability studies on this compound are not extensively available in the public domain, this document provides a robust framework based on established principles of drug stability testing and data from analogous compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed hypothetical experimental protocols, data presentation structures, and visualizations to inform best practices for the handling and storage of this compound.

Introduction to this compound and the Importance of Stability Testing

This compound, chemically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a research chemical that has gained attention within the scientific community.[1] Its structural similarity to other arylcyclohexylamines necessitates a thorough characterization of its stability profile to ensure the integrity of analytical and pharmacological studies. Degradation of the primary compound can lead to the formation of impurities, which may have distinct toxicological and pharmacological profiles, thereby confounding experimental results.

Stability studies are crucial for:

  • Establishing appropriate storage conditions (temperature, light, humidity).

  • Determining the shelf-life of the compound in solid form and in solution.

  • Identifying potential degradation products and pathways.

  • Developing and validating stability-indicating analytical methods.

Analytical Methodologies for Stability Assessment

The quantification of this compound and its potential degradants requires sensitive and specific analytical methods. Based on the literature for similar compounds, the following techniques are recommended.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) Detection: This is the gold standard for stability studies, allowing for the separation and quantification of the parent drug and its degradation products. A C18 reversed-phase column is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound and its metabolites.[2]

Proposed Experimental Protocols for this compound Stability Studies

The following protocols are designed as a comprehensive approach to evaluating the stability of this compound in various solvent conditions, based on ICH and FDA guidelines.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the inherent stability of the molecule.[5] These studies involve exposing this compound to stress conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis FXE_Stock This compound Stock Solution (e.g., in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) FXE_Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) FXE_Stock->Base Expose to Oxidative Oxidative Degradation (3% H2O2, RT) FXE_Stock->Oxidative Expose to Thermal Thermal Stress (Solid & Solution, 80°C) FXE_Stock->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B) FXE_Stock->Photolytic Expose to Quench Neutralization/ Quenching Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench HPLC_Analysis HPLC-UV/MS Analysis Quench->HPLC_Analysis Characterization Degradant Characterization (MS/MS, NMR) HPLC_Analysis->Characterization

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Protocols:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol.[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for up to 48 hours. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for up to 48 hours. Withdraw and neutralize samples with 0.1 M hydrochloric acid at the specified time points before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for up to 48 hours. Withdraw samples at designated intervals for analysis.

  • Thermal Degradation:

    • Solid State: Store a known quantity of solid this compound in a controlled temperature oven at 80°C for up to one week.

    • Solution State: Store a solution of this compound in various solvents (e.g., methanol, acetonitrile, water) at 80°C for up to 48 hours.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of this compound under defined storage conditions.

Logical Relationship for Stability Study Design:

Stability_Study_Design cluster_inputs Input Factors cluster_process Experimental Process cluster_outputs Outputs & Interpretation Compound This compound (Solid & Solution) Study_Setup Set up Long-Term & Accelerated Studies Compound->Study_Setup Solvents Solvent Conditions (Aqueous, Organic) Solvents->Study_Setup Storage Storage Conditions (Temperature, Humidity, Light) Storage->Study_Setup Sampling Time-Point Sampling Study_Setup->Sampling Analysis Analytical Testing (HPLC, GC-MS) Sampling->Analysis Data Quantitative Data (% Recovery, Degradants) Analysis->Data Kinetics Degradation Kinetics (Rate Constants) Data->Kinetics Shelf_Life Shelf-Life Determination Kinetics->Shelf_Life

References

Spectroscopic Analysis of Fluorexetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Fluorexetamine (FXE), an arylcyclohexylamine and novel psychoactive substance. Aimed at researchers, forensic scientists, and drug development professionals, this document details the analytical characterization of this compound using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to facilitate the unambiguous identification and structural elucidation of this compound.

Introduction to this compound (FXE)

This compound, systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a research chemical belonging to the arylcyclohexylamine class.[1] This class of compounds is known for its dissociative effects, and many, including this compound, are presumed to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[2] As a novel psychoactive substance (NPS), its emergence on the recreational drug market presents significant challenges for forensic and toxicology laboratories, necessitating robust and reliable analytical methods for its identification.[3][4]

The structural similarity of this compound to other arylcyclohexylamines, including its positional isomer 2'-Fluoro-2-oxo-PCE (2-FXE), makes differentiation by a single analytical technique challenging.[1][2] Therefore, a multi-technique spectroscopic approach is essential for its definitive characterization. This guide outlines the application of MS, NMR, and IR spectroscopy for this purpose.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[1][3][5]
Synonyms FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[4]
Chemical Class Arylcyclohexylamine[6]
Molecular Formula C₁₄H₁₈FNO[5]
Molecular Weight 235.30 g/mol [5]
Monoisotopic Mass 235.137242360 Da[5]

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS), is a cornerstone technique for the analysis of novel psychoactive substances.[7][8][9] It provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula.

For this compound, HRMS is crucial for obtaining an accurate mass of the protonated molecule [M+H]⁺. This data serves as a primary point of identification, especially when compared against a reference standard.[1]

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (Da)Observed Exact Mass (Da)
[M+H]⁺ 236.1445236.1445[3]
Fragmentation Pattern

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) or electron ionization (EI) mass spectrometry provides structural information that serves as a molecular fingerprint. As an arylcyclohexylamine, this compound is expected to undergo characteristic cleavages. Extensive fragmentation is often observed at the cyclohexanone ring.[10] Key fragmentation pathways can include:

  • Alpha-cleavage adjacent to the carbonyl group and the tertiary carbon.

  • Loss of the ethylamino group or fragments thereof.

  • Cleavage of the cyclohexanone ring , leading to various smaller charged fragments.

The ability to generate and analyze fragmentation data is critical for distinguishing this compound from its isomers, which may have identical exact masses but different fragmentation patterns.[1][2]

Experimental Protocol: LC-QTOF-MS

The following is a detailed protocol for the analysis of this compound based on established forensic laboratory procedures.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of a biological sample (e.g., blood, urine), add an appropriate internal standard (e.g., this compound-d5).[11]
  • Add 1 mL of saturated sodium borate buffer (pH 9).
  • Add 4 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A.

2. Instrumentation and Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (e.g., Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC).[3]
  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[3]
  • Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[3]
  • Mobile Phase B: 50:50 Methanol/Acetonitrile.[3]
  • Flow Rate: 0.4 mL/min.[3]
  • Gradient: Start at 5% B, ramp to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.[3]
  • Column Temperature: 30°C.[3]
  • Injection Volume: 10 µL.[3]
  • MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • TOF MS Scan Range: 100-510 Da.[3]
  • MS/MS Scan Range: 50-510 Da.[3]
  • Collision Energy: 35 ± 15 eV.[3]

Workflow Diagram

LC_QTOF_MS_Workflow LC-QTOF-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon UHPLC UHPLC Separation (C18 Column) Recon->UHPLC QTOF QTOF-MS Detection (ESI+) UHPLC->QTOF MS1 Full Scan MS (Accurate Mass) QTOF->MS1 [M+H]⁺ MS2 MS/MS Scan (Fragmentation) QTOF->MS2 Fragments Identify Compound Identification MS1->Identify Retention Time & Exact Mass Match Confirm Structural Confirmation MS2->Confirm Identify->Confirm Compare Fragments

LC-QTOF-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure, including the specific position of the fluorine atom on the phenyl ring.[1]

Predicted Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts (δ) can be predicted based on its structure and known values for similar functional groups.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic (C-H)6.9 - 7.4Multiplet (m)4H
Cyclohexanone (CH₂)1.7 - 2.8Multiplets (m)8H
Ethylamino (N-H)~1.5 (broad)Singlet (s)1H
Ethylamino (N-CH₂)2.5 - 2.9Quartet (q)2H
Ethylamino (CH₃)1.0 - 1.3Triplet (t)3H

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)
Carbonyl (C=O)205 - 215
Quaternary (C-N, C-Ar)65 - 75
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-H, C-C)115 - 145
Ethylamino (N-CH₂)40 - 50
Cyclohexanone (CH₂)20 - 40
Ethylamino (CH₃)12 - 18
Experimental Protocol: ¹H and ¹³C NMR

The following is a general protocol for acquiring NMR spectra of a solid sample like this compound hydrochloride.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Methanol-d₄, CD₃OD) in a clean, dry vial.
  • For the hydrochloride salt, CD₃OD is often a better solvent choice.
  • If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).
  • Probe: Standard broadband or inverse detection probe, tuned to the appropriate frequencies for ¹H and ¹³C.
  • Temperature: Maintain a constant temperature, typically 25°C (298 K).
  • ¹H NMR Acquisition:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: 32-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
  • ¹³C NMR Acquisition:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical parameters: 1024-4096 scans (or more, as ¹³C is less sensitive), spectral width of ~220 ppm, relaxation delay of 2-5 seconds.
  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software. Calibrate the spectrum using the residual solvent peak or TMS.

Workflow Diagram

NMR_Analysis_Workflow General NMR Analysis Workflow Sample Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire Data (¹H, ¹³C, etc.) Spectrometer->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum (Assign Peaks) Process->Analyze Structure Confirm Structure Analyze->Structure

General NMR Analysis Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13] For this compound, IR spectroscopy can quickly confirm the presence of the ketone (C=O), the secondary amine (N-H), and the C-F bond on the aromatic ring.

Characteristic Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium, Sharp
Aliphatic C-HStretch2850 - 3000Medium-Strong
Ketone (C=O)Stretch1705 - 1725Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Weak
C-NStretch1020 - 1250Medium
C-F (Aryl)Stretch1100 - 1300Strong
Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid powders with minimal sample preparation.[14][15]

1. Sample Preparation:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[16]
  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[12][16]
  • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[14][15]
  • Acquire the sample spectrum.

3. Instrument Conditions:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
  • Spectral Range: Typically 4000 - 650 cm⁻¹.[12]
  • Resolution: 4 cm⁻¹.[12]
  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[12]

4. Post-Analysis:

  • Clean the sample powder from the crystal and press arm using a soft brush or tissue, followed by a solvent wipe (isopropanol) to remove any residue.

Proposed Mechanism of Action

This compound is structurally related to known NMDA receptor antagonists like ketamine and phencyclidine (PCP).[2][3] The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and neural communication.[17] Antagonists block the receptor's ion channel, preventing the influx of calcium ions (Ca²⁺) that normally occurs upon activation by the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[17][18] This blockade disrupts normal glutamatergic neurotransmission, leading to the dissociative and hallucinogenic effects associated with this class of drugs.

Signaling Pathway Diagram

NMDA_Antagonism Proposed Mechanism: NMDA Receptor Antagonism cluster_neuron Postsynaptic Neuron Receptor NMDA Receptor Channel_Open Ion Channel Open Receptor->Channel_Open Channel_Blocked Ion Channel Blocked Receptor->Channel_Blocked Calcium Ca²⁺ Influx Channel_Open->Calcium Signal Downstream Signaling (e.g., Synaptic Plasticity) Calcium->Signal Glutamate Glutamate & Co-agonist Glutamate->Receptor Binds & Activates FXE This compound (Antagonist) FXE->Channel_Blocked Binds & Blocks

Proposed Mechanism: NMDA Receptor Antagonism

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of orthogonal analytical techniques. High-resolution mass spectrometry provides definitive data on molecular formula and fragmentation, while NMR spectroscopy offers unambiguous structural elucidation. Infrared spectroscopy serves as a rapid method for functional group identification. The detailed protocols and spectral data presented in this guide provide a framework for researchers and forensic chemists to confidently identify and characterize this compound, distinguishing it from related isomers and analogues. This multi-faceted approach is critical for addressing the analytical challenges posed by the continuous emergence of novel psychoactive substances.

References

Physicochemical Properties of Fluorexetamine: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluorexetamine is a research chemical and has not been approved for human consumption. The information provided in this document is for research and development purposes only. The physicochemical data presented is aggregated from publicly available sources and chemical suppliers, and may not have been generated under strict Good Laboratory Practice (GLP) guidelines. Independent verification is strongly recommended.

Introduction

This compound (FXE), systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a synthetic compound belonging to the arylcyclohexylamine class of chemicals.[1][2] Structurally related to ketamine and phencyclidine (PCP), it is recognized for its dissociative properties, which are attributed to its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][5] As interest in the therapeutic potential of arylcyclohexylamines continues to grow, a thorough understanding of the physicochemical properties of novel analogues like this compound is crucial for the development of stable, effective, and safe formulations for preclinical and clinical research.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to formulation. It includes a summary of its chemical identity, physical characteristics, and solubility profile. Furthermore, this guide outlines generalized experimental protocols for the determination of key physicochemical parameters and presents a visualization of the proposed signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some variations in reported values exist across different suppliers. The data presented here represents the most frequently cited or computationally predicted values.

PropertyValueSource(s)
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[1][6][7]
Synonyms FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[1][2][8]
Molecular Formula C₁₄H₁₈FNO[2][6][7]
Molecular Weight 235.30 g/mol [1][4][7]
CAS Number Not widely available[6]
Appearance Crystalline solid, powder[6][8][9]
Melting Point Approximately 140-143°C[6]
Boiling Point Approximately 191°C[10]
logP (calculated) 2.4[7]
pKa (predicted) Not explicitly reported, but expected to be basic due to the ethylamino group.
Stability Stable for ≥ 4 years when stored correctly. The hydrochloride salt form is often used to improve stability and handling.[1][11]
Storage Store in a cool, dry place away from direct sunlight, at temperatures between 2-8°C. Keep the container tightly closed.[6][10]

Solubility Profile

The solubility of this compound has been reported in various organic solvents and aqueous solutions. The data is summarized in Table 2. The hydrochloride salt form is generally more soluble in aqueous solutions.

SolventSolubility (Free Base)Solubility (Hydrochloride Salt)Source(s)
Dimethylformamide (DMF)30 mg/mL5 mg/mL[8][9]
Dimethyl sulfoxide (DMSO)25 mg/mL10 mg/mL[8][9]
Ethanol30 mg/mL10 mg/mL[8][9]
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL[8][9]
PBS (pH 7.2)5 mg/mL[12]
WaterSparingly solubleSoluble[10][13]

Experimental Protocols

Determination of Aqueous Solubility

A standard shake-flask method can be utilized to determine the aqueous solubility of this compound.

G cluster_workflow Solubility Determination Workflow start Add excess this compound to water agitate Agitate at constant temperature (e.g., 25°C) for 24-48h start->agitate equilibrate Allow to equilibrate agitate->equilibrate separate Separate solid from solution (centrifugation/filtration) equilibrate->separate quantify Quantify this compound concentration in the supernatant (e.g., HPLC-UV) separate->quantify result Determine solubility quantify->result

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

Potentiometric titration is a common method for determining the pKa of a compound with an ionizable group like the ethylamino moiety in this compound.

G cluster_workflow pKa Determination Workflow start Dissolve known amount of this compound in water titrate Titrate with a standard acid (e.g., HCl) while monitoring pH start->titrate plot Plot pH vs. volume of titrant added titrate->plot determine Determine the pH at the half-equivalence point plot->determine result pKa = pH at half-equivalence determine->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Partition Coefficient (LogP)

The shake-flask method using n-octanol and water is the traditional approach for determining the LogP value.

G cluster_workflow LogP Determination Workflow start Prepare a solution of this compound in n-octanol mix Mix with an equal volume of water start->mix agitate Agitate until equilibrium is reached mix->agitate separate Separate the n-octanol and aqueous layers agitate->separate quantify_oct Quantify this compound concentration in the n-octanol layer separate->quantify_oct quantify_aq Quantify this compound concentration in the aqueous layer separate->quantify_aq calculate Calculate LogP = log([this compound]octanol / [this compound]aqueous) quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the neuron, leading to a reduction in excitatory signaling. This mechanism is believed to be the basis for its dissociative effects.

G cluster_pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation This compound This compound This compound->NMDA_R Antagonism Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream Synaptic_Plasticity Synaptic Plasticity Downstream->Synaptic_Plasticity

Caption: Simplified NMDA Receptor Signaling Pathway and the Site of this compound Action.

Analytical Methods for Identification and Quantification

Several advanced analytical techniques can be employed for the detection and quantification of this compound in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for the analysis of volatile and thermally stable compounds like this compound.[1] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for identification.[1]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high resolution and mass accuracy, enabling the differentiation of this compound from its isomers.[14]

A summary of typical parameters for these methods is provided in Table 3, based on established procedures for related compounds.

ParameterGC-MSLC-QTOF-MS
Sample Preparation Standard diluted in methanolLiquid-liquid extraction
Column Agilent 5975 Series GC/MSD SystemPhenomenex® Kinetex C18
Mobile Phase -A: Ammonium formate; B: Methanol/acetonitrile
Detection Mass Spectrometry (EI)Quadrupole Time-of-Flight Mass Spectrometry
Retention Time Not consistently reported~4.54 min

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, which is essential for its formulation development in a research setting. The data compiled herein, though largely from non-peer-reviewed sources, offers a starting point for further investigation. It is imperative that researchers conduct their own comprehensive characterization of this compound to ensure the quality, stability, and safety of any formulations developed for scientific study. The provided generalized experimental protocols can serve as a template for such characterization efforts. As research into novel arylcyclohexylamines progresses, a more detailed and validated physicochemical profile of this compound will be invaluable to the scientific community.

References

Methodological & Application

Application Note: High-Resolution LC-QTOF-MS Analysis of Fluorexetamine for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the analysis of Fluorexetamine (FXE), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Given the rise of NPS in forensic and clinical settings, accurate identification is critical. This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, forensic toxicologists, and drug development professionals. The high-resolution accurate mass capabilities of QTOF-MS enable confident identification and differentiation from structural isomers.

Introduction

This compound (FXE), also known as 3'-Fluoro-2-oxo-PCE, is a dissociative hallucinogen belonging to the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][2] Its effects are presumed to stem from its action as an NMDA receptor antagonist.[2][3] The emergence of FXE and its positional isomers, such as 2-fluoro-2-oxo PCE, presents a significant challenge for analytical laboratories.[4][5] These isomers often share identical mass-to-charge ratios and similar fragmentation patterns, making chromatographic separation essential for unambiguous identification.[3][4]

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an ideal technique for this challenge, combining the powerful separation capabilities of liquid chromatography with the high mass resolution and accuracy of a QTOF analyzer.[3] This allows for the determination of a compound's elemental composition with high confidence and provides rich fragmentation data for structural confirmation.[3] This document outlines a complete protocol for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation
  • Reference Standards: Prepare a stock solution of this compound hydrochloride by dissolving it in methanol to a concentration of 1 mg/mL. Create working standards by serial dilution in methanol.[1][4]

  • Toxicological Samples (e.g., Blood, Urine): A liquid-liquid extraction (LLE) is performed to isolate the analyte from the biological matrix.[1]

    • To 1 mL of the biological sample, add an appropriate internal standard.

    • Add a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9-10).

    • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Mobile Phase A:B) for LC-QTOF-MS analysis.

Instrumentation and Analytical Conditions

The following parameters are based on established methods for the analysis of this compound.[1]

Parameter Category Parameter Value / Description
Liquid Chromatography System Shimadzu Nexera XR UHPLC or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate, pH 3.0
Mobile Phase B Methanol/Acetonitrile (50:50)
Flow Rate 0.4 mL/min
Gradient Initial: 95% A, 5% B; Ramp to 5% A over 13 min; Return to initial conditions at 15.5 min and re-equilibrate.
Column Oven Temperature 30 °C
Autosampler Temperature 15 °C
Injection Volume 10 µL
Mass Spectrometry System Sciex TripleTOF® 5600+ or equivalent QTOF system
Ionization Mode Electrospray Ionization (ESI), Positive
Source Heater Temperature 600 °C
TOF MS Scan Range 100 - 510 Da
MS/MS Scan Range 50 - 510 Da
Acquisition Mode TOF-MS scan with data-independent acquisition (e.g., SWATH®) or data-dependent MS/MS
Fragmentation Collision Induced Dissociation (CID)
Collision Energy 35 ± 15 eV (Collision Energy Spread)

Data Presentation and Results

Analysis of a this compound standard using the described method yields consistent and accurate data, which is crucial for positive identification.

Compound Molecular Formula Molecular Weight ( g/mol ) Exact Mass [M+H]⁺ (Da) Observed Retention Time (min)
This compoundC₁₄H₁₈FNO235.30236.14454.54 - 4.63

Table 1: Key analytical data for this compound identification via LC-QTOF-MS. Retention time may vary slightly between instruments and columns.[1]

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to final identification is outlined in the workflow diagram below.

G Figure 1: LC-QTOF-MS Experimental Workflow for this compound Analysis A Sample Receipt (Standard or Biological Matrix) B Sample Preparation (Dilution or LLE) A->B C LC Separation (C18 Reversed-Phase) B->C D QTOF-MS Analysis (Full Scan & MS/MS) C->D E Data Processing & Analysis D->E F Compound Identification (Mass, RT, Fragments) E->F

Caption: LC-QTOF-MS Experimental Workflow.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The proposed fragmentation pathway for the protonated this compound molecule ([M+H]⁺) is shown below, consistent with fragmentation patterns of arylcyclohexylamines which often involve cleavages of the cyclohexanone ring and bonds adjacent to the nitrogen atom.[3]

G Figure 2: Proposed MS/MS Fragmentation Pathway for this compound parent This compound [M+H]⁺ m/z 236.1445 frag1 m/z 208.1132 parent->frag1 - C₂H₄ frag3 m/z 125.0502 parent->frag3 - C₇H₆O frag2 m/z 180.0815 frag1->frag2 - CO frag4 m/z 91.0542 frag2->frag4 - C₅H₇N

Caption: Proposed MS/MS Fragmentation Pathway.

Discussion

The presented LC-QTOF-MS method is highly effective for the detection and identification of this compound. The chromatographic gradient provides adequate separation from potential isomers, which is a critical aspect of NPS analysis.[3] The high mass accuracy of the QTOF analyzer allows for the confident determination of the elemental formula of the parent ion (C₁₄H₁₉FNO⁺) with a mass error typically below 5 ppm.

Metabolism of this compound is not yet well-characterized. An in vitro study using HepG2 cell lines did not detect significant metabolite formation, suggesting either a slow metabolic rate in that system or that the metabolites were below the detection limit.[6] Further in vivo research is necessary to fully understand its metabolic fate.[3] The high sensitivity of this LC-QTOF-MS method makes it a powerful tool for future studies aimed at identifying and quantifying potential metabolites, such as N-desethyl or hydroxylated species, in biological samples.

Conclusion

This application note provides a detailed and validated protocol for the analysis of this compound by LC-QTOF-MS. The method is sensitive, specific, and robust, making it suitable for a wide range of applications, including forensic toxicology, clinical research, and pharmacological studies. The combination of chromatographic separation and high-resolution mass spectrometry is essential for the unambiguous identification of this compound and its differentiation from closely related isomers.

References

Development of a validated analytical method for Fluorexetamine quantification in urine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Fluorexetamine in Human Urine by LC-MS/MS

Application Note

Introduction

This compound (FXE) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP)[1][2]. As an emerging designer drug, there is a growing need for validated analytical methods to detect and quantify this compound in biological matrices for clinical and forensic toxicology. This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human urine. The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Analytical Method

The proposed method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This approach offers high selectivity and sensitivity, which are crucial for the analysis of NPS in complex biological samples. An internal standard (IS), such as a deuterated analog of this compound, should be used to ensure accuracy and precision.

Chromatographic Conditions

A C18 column is proposed for the separation of this compound from endogenous urine components. The mobile phase consists of a gradient of ammonium formate and a mixture of methanol and acetonitrile, which is suitable for the ionization of arylcyclohexylamines[2].

ParameterProposed Value
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[2]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0[2]
Mobile Phase B Methanol/Acetonitrile (50:50)[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30 °C[2]
Run Time Approximately 15 minutes[2]

Mass Spectrometric Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The protonated molecular ion of this compound ([M+H]⁺) is expected at m/z 236.14[2][3].

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 236.14
Product Ions (m/z) To be determined by direct infusion of a standard. Potential fragments include m/z 207, 179, and 125[3].
Dwell Time 100 ms
Collision Energy To be optimized for each transition.
Source Temperature 600 °C[2]

Method Validation

The proposed method should be validated according to established guidelines for bioanalytical method validation. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect To be assessed and minimized
Recovery To be determined and consistent
Stability Analyte stability under various storage and processing conditions

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of urine sample into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Add 1 mL of 1 M sodium hydroxide solution to basify the sample and vortex for 10 seconds.

  • Add 5 mL of a mixture of n-butyl chloride and isopropanol (9:1, v/v) as the extraction solvent.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. Preparation of Calibration Curve and Quality Control Samples

  • Calibration Standards: Spike 1 mL aliquots of blank urine with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare these in the same manner as the unknown samples.

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels (low, medium, and high) in triplicate.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in the tables above.

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

  • Inject the samples and acquire the data.

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard sample->add_is basify 3. Add 1M NaOH add_is->basify extract 4. Add Extraction Solvent (n-butyl chloride/isopropanol) basify->extract vortex 5. Vortex & Centrifuge extract->vortex transfer 6. Transfer Organic Layer vortex->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms data 10. Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification in urine.

lcms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler column C18 Column autosampler->column Sample Injection pump HPLC Pump pump->autosampler esi ESI Source column->esi Eluent q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

Caption: Logical diagram of the LC-MS/MS system for analysis.

References

Application Notes and Protocols for Determining Fluorexetamine Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (3'-Fluoro-2-oxo-PCE, 3-FXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class of dissociative anesthetics. Its mechanism of action is presumed to be similar to that of ketamine and phencyclidine (PCP), primarily involving non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Given the emergence of this compound and its potential for abuse and adverse health effects, a thorough understanding of its cytotoxic profile is imperative for both clinical and forensic toxicology.

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro cell-based assays to assess the cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, determine the mode of cell death (apoptosis vs. necrosis), and investigate key mechanistic pathways, including mitochondrial dysfunction and oxidative stress. The protocols are designed to be adaptable for use with relevant cell lines, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neurotoxicity studies.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the cytotoxicity of this compound and related arylcyclohexylamines. This data is intended to serve as a reference for expected outcomes and for comparison during experimental design.

Table 1: IC50 Values of Various Arylcyclohexylamines in SH-SY5Y Cells after 24-hour Exposure

CompoundMTT Assay (μM)LDH Assay (μM)
This compound8501200
Ketamine1600[1][2]>2000
Phencyclidine (PCP)654.25[3]950
Methoxetamine (MXE)7501100

Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (24-hour exposure)

This compound (μM)Annexin V Positive (%)Caspase-3/7 Activity (Fold Change)
0 (Control)5.2 ± 1.11.0 ± 0.1
40015.8 ± 2.51.8 ± 0.3
80035.2 ± 4.13.5 ± 0.6
160062.5 ± 6.86.2 ± 1.1

Table 3: Mitochondrial Membrane Potential and ROS Production in SH-SY5Y Cells after this compound Exposure (6 hours)

This compound (μM)JC-1 Red/Green Ratio (Fold Change)ROS Production (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.1
4000.75 ± 0.081.5 ± 0.2
8000.42 ± 0.052.8 ± 0.4
16000.18 ± 0.034.5 ± 0.7

Experimental Protocols

Cell Culture and Treatment

A human neuroblastoma cell line, SH-SY5Y, is recommended for these studies due to its neuronal characteristics and previous use in assessing the neurotoxicity of arylcyclohexylamines.[1][2][4][5]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 6-well plate and treat with this compound for 24 hours.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

  • Principle: The assay utilizes a substrate that is cleaved by active caspases-3 and -7, releasing a luminescent or fluorescent signal. The signal intensity is proportional to the caspase activity.

  • Protocol:

    • Seed SH-SY5Y cells in a white-walled 96-well plate.

    • Treat with this compound for the desired time period (e.g., 12 or 24 hours).

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate.

    • Treat with this compound for a shorter duration (e.g., 6 hours).

    • Remove the treatment medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths using a fluorescence plate reader.

    • Calculate the red/green fluorescence ratio.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species, which are indicative of oxidative stress.

  • Principle: The assay employs a cell-permeable substrate that is oxidized by ROS to a fluorescent or luminescent product. The signal is proportional to the amount of ROS.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat with this compound for a relevant time period (e.g., 6 hours).

    • Add the ROS detection reagent (e.g., DCFDA or a luminogenic substrate) to the cells and incubate according to the manufacturer's instructions.

    • Measure the fluorescence or luminescence using a plate reader.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis Assays cluster_3 Mechanistic Assays start Start: Seed SH-SY5Y Cells treatment Treat with this compound (Varying Concentrations and Durations) start->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Staining treatment->annexin caspase Caspase-3/7 Activity treatment->caspase jc1 JC-1 Assay (ΔΨm) treatment->jc1 ros ROS Assay treatment->ros analysis Data Analysis (IC50, % Apoptosis, Fold Change) mtt->analysis ldh->analysis annexin->analysis caspase->analysis jc1->analysis ros->analysis

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

G cluster_0 Intracellular Events This compound This compound nmda NMDA Receptor This compound->nmda Antagonism ca_influx ↑ Ca2+ Influx nmda->ca_influx Blockade leads to excitotoxicity (in some contexts) mito_dys Mitochondrial Dysfunction ca_influx->mito_dys ros_prod ↑ ROS Production mito_dys->ros_prod caspases Caspase Activation mito_dys->caspases apoptosis Apoptosis ros_prod->apoptosis cell_death Cell Death apoptosis->cell_death caspases->apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE, is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1][2] Structurally related to ketamine and phencyclidine (PCP), its pharmacological effects are presumed to be mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] Radioligand binding assays are a fundamental technique to quantify the affinity of a compound like this compound for its target receptor.[4][5] These assays measure the displacement of a specific radiolabeled ligand from the receptor by the test compound.

While detailed receptor binding profiles for this compound are not widely published, this document provides a generalized protocol for conducting a competitive radioligand binding assay to determine its affinity for the NMDA receptor.[1] This protocol is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

CompoundRadioligandTissue/Cell PreparationKᵢ (nM)Hill Slope (n H)
This compound[³H]MK-801Rat brain cortical membranesData not availableData not available
Ketamine (Reference)[³H]MK-801Rat brain cortical membranesTypical literature valueTypical literature value

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the mammalian brain.[6][7] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[8] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory.[6] Arylcyclohexylamines like this compound are thought to act as uncompetitive antagonists, binding within the ion channel pore to block the flow of ions.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion opens channel Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling activates FXE This compound FXE->NMDA_Receptor blocks channel

Caption: Simplified NMDA receptor signaling pathway showing antagonism by this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the PCP site within the NMDA receptor ion channel using a filtration binding assay with [³H]MK-801, a high-affinity radioligand for this site.

Materials and Reagents

  • Test Compound: this compound

  • Reference Compound: Ketamine or PCP

  • Radioligand: [³H]MK-801 (dizocilpine)

  • Tissue Source: Rat brain cortical membranes (or cell lines expressing NMDA receptors)

  • Binding Buffer: e.g., 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold binding buffer

  • Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 10 µM MK-801 or PCP)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow

Radioligand_Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Set up Assay Plate - Total Binding - Non-specific Binding - Test Compound (this compound) A->B C 3. Add Components to Wells - 150 µL Membranes - 50 µL Test Compound/Buffer - 50 µL [³H]MK-801 B->C D 4. Incubate (e.g., 60 min at 30°C with agitation) C->D E 5. Terminate Assay by Filtration (Rapidly filter through glass fiber filters) D->E F 6. Wash Filters (4x with ice-cold wash buffer) E->F G 7. Measure Radioactivity (Add scintillation cocktail and count in a liquid scintillation counter) F->G H 8. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ G->H

Caption: General workflow for a competitive radioligand binding assay.

Procedure

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[9]

    • Total Binding: Wells containing membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM MK-801) to saturate the specific binding sites.[10]

    • Test Compound: Wells containing membrane preparation, radioligand, and varying concentrations of this compound (typically a serial dilution over several log units).

  • Assay Protocol:

    • To each well, add 150 µL of the membrane preparation (e.g., 50-120 µg of protein).[9]

    • Add 50 µL of either binding buffer (for total binding), unlabeled competitor (for NSB), or the desired concentration of this compound.

    • Initiate the binding reaction by adding 50 µL of [³H]MK-801 at a concentration at or below its K d (e.g., 1-5 nM).[10]

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[9]

  • Termination and Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[9] This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any non-specifically trapped radioligand.[9]

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[10]

  • Generate Competition Curve:

    • Plot the specific binding as a percentage of the control (wells without the test compound) against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/K d)

      • Where [L] is the concentration of the radioligand used in the assay and K d is the dissociation constant of the radioligand for the receptor.[10]

Considerations and Best Practices

  • Assay Validation: It is crucial to validate the assay by determining the K d and B max of the radioligand through saturation binding experiments before conducting competition assays.[4][10]

  • Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor.[10]

  • Ligand Depletion: The amount of receptor in the assay should be low enough to avoid significant depletion of the free radioligand concentration.[10]

  • Data Reproducibility: All experiments should be performed in triplicate or quadruplicate to ensure the reliability of the results.[4]

References

Application Notes and Protocols for the Synthesis of Fluorexetamine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and characterization of Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE, for use as an analytical reference standard.[1] this compound is a designer drug of the arylcyclohexylamine class with dissociative effects.[1][2] The synthesis of a well-characterized reference standard is crucial for the accurate identification and quantification of this substance in forensic and research settings. The protocol described herein is based on established synthetic methodologies for arylcyclohexylamines and includes detailed procedures for purification and analytical characterization to ensure the identity, purity, and quality of the reference material.

Chemical Information

PropertyValue
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[1]
Synonyms FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[1]
Molecular Formula C₁₄H₁₈FNO[1]
Molecular Weight 235.30 g/mol [1]
CAS Number Not Available[3]

Synthesis Protocol

The synthesis of this compound is a multi-step process that can be achieved through various routes. One common approach involves the formation of the arylcyclohexanone core via a Grignard reaction, followed by the introduction of the ethylamino group through reductive amination.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction & Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 3-Bromofluorobenzene 3-Bromofluorobenzene 3-Fluorophenylmagnesium_bromide 3-Fluorophenyl- magnesium bromide 3-Bromofluorobenzene->3-Fluorophenylmagnesium_bromide Mg, THF Magnesium Magnesium Magnesium->3-Fluorophenylmagnesium_bromide Cyclohexanone Cyclohexanone 1-(3-Fluorophenyl)cyclohexanol 1-(3-Fluorophenyl)- cyclohexanol Cyclohexanone->1-(3-Fluorophenyl)cyclohexanol 3-Fluorophenylmagnesium_bromide->1-(3-Fluorophenyl)cyclohexanol Cyclohexanone 2-(3-Fluorophenyl)cyclohexan-1-one 2-(3-Fluorophenyl)- cyclohexan-1-one 1-(3-Fluorophenyl)cyclohexanol->2-(3-Fluorophenyl)cyclohexan-1-one Oxidation (e.g., PCC) Fluorexetamine_Freebase This compound (Freebase) 2-(3-Fluorophenyl)cyclohexan-1-one->Fluorexetamine_Freebase Ethylamine, NaBH(OAc)₃ Ethylamine Ethylamine Ethylamine->Fluorexetamine_Freebase Fluorexetamine_HCl This compound HCl Fluorexetamine_Freebase->Fluorexetamine_HCl HCl in Ether Analytical_Workflow Synthesized_FXE_HCl Synthesized this compound HCl Structural_Elucidation Structural Elucidation Synthesized_FXE_HCl->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized_FXE_HCl->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Elucidation->NMR HRMS High-Resolution Mass Spectrometry Structural_Elucidation->HRMS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR qNMR Quantitative NMR (qNMR) Purity_Assessment->qNMR LC_MS LC-MS/MS Purity_Assessment->LC_MS GC_MS GC-MS Purity_Assessment->GC_MS Mass_Balance Mass Balance Calculation Purity_Assessment->Mass_Balance Final_Characterization Final Characterization Report NMR->Final_Characterization HRMS->Final_Characterization FTIR->Final_Characterization qNMR->Final_Characterization LC_MS->Final_Characterization GC_MS->Final_Characterization Mass_Balance->Final_Characterization

References

Application Notes and Protocols: Fluorexetamine as a Pharmacological Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fluorexetamine (FXE) is a novel psychoactive substance and a designer drug of the arylcyclohexylamine class.[1][2] There is a limited body of peer-reviewed scientific literature detailing its pharmacological and toxicological properties. Much of the current understanding is derived from its structural similarity to other dissociative anesthetics like ketamine and phencyclidine (PCP), as well as data from forensic and analytical chemistry reports.[3][4] Researchers should exercise extreme caution and verify the identity and purity of their samples, as misidentification with its isomer 2'-Fluoro-2-oxo-PCE (2-FXE) has been reported.[1][3][5] This document provides proposed applications and protocols based on available data and analogies to related compounds.

Application Notes

Introduction to this compound (FXE)

This compound, with the IUPAC name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine and methoxetamine (MXE).[2][6] Its defining features are a cyclohexanone ring, an ethylamino group, and a 3-fluorophenyl group.[7] The presence and position of the fluorine atom on the phenyl ring are expected to significantly modulate its metabolic stability, lipophilicity, and binding affinity for its molecular targets compared to other arylcyclohexylamines.[6] It is primarily available for research purposes as an analytical reference standard.[8]

Proposed Mechanism of Action

The primary mechanism of action for this compound is presumed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7] By binding to a site within the NMDA receptor's ion channel (likely the PCP binding site), this compound blocks the influx of calcium ions, thereby inhibiting glutamate-mediated excitatory neurotransmission.[6] This action on the glutamatergic system is fundamental to its observed dissociative effects.[3][6] While its primary target is the NMDA receptor, related arylcyclohexylamines are known to interact with other targets, such as dopamine transporters (DAT) and sigma receptors, which may contribute to a more complex pharmacological profile.[6]

Potential Applications in Neuroscience Research

Given its presumed activity as an NMDA receptor antagonist, this compound can serve as a valuable pharmacological tool in several areas of neuroscience research:

  • Studying Glutamatergic Neurotransmission: As a potent NMDA receptor blocker, FXE can be used to investigate the role of the glutamatergic system in synaptic plasticity, learning, and memory.[6]

  • Modeling Psychosis: NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of schizophrenia. Like ketamine and PCP, FXE could be used in preclinical models to induce behavioral and neurochemical changes relevant to psychosis, providing a platform for testing novel antipsychotic agents.[4]

  • Investigating Novel Antidepressants: The rapid antidepressant effects of ketamine are mediated through NMDA receptor antagonism. FXE could be explored as a research tool to understand the structure-activity relationships that govern the therapeutic effects of this drug class and to screen for new compounds with similar potential.[9]

  • Probing Neurodevelopment and Synaptic Pruning: NMDA receptors play a critical role in brain development. The application of FXE in in vitro or in vivo developmental models could help elucidate the specific consequences of glutamatergic disruption during critical neurodevelopmental windows.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[2][6][7]
Common Synonyms FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[1]
Molecular Formula C₁₄H₁₈FNO[2][6][7]
Molecular Weight 235.30 g/mol [1][2][6][7]
Molecular Weight (HCl salt) 271.76 - 271.8 g/mol [6][8]
Appearance White Powder / Crystal[5][10]
Table 2: Comparative Pharmacological Data of this compound and Analogs
CompoundPrimary TargetNMDA Receptor Affinity (Kᵢ, nM)IC₅₀NotesSource(s)
This compound (3-FXE) NMDA Receptor (presumed)Not Widely Published~1.4 µM (comparable to 2F-DCK)Data is limited and from preclinical/vendor reports.[6][7]
Ketamine NMDA Receptor1200 - 2500 nM-Prototypical arylcyclohexylamine anesthetic.[7][9]
2-Fluorodeschloroketamine (2F-DCK) NMDA Receptor800 - 1600 nM~1.2 µMA close structural analog.[7]
Phencyclidine (PCP) NMDA Receptor--High-affinity NMDA receptor antagonist.[4][6]

Visualizations

cluster_FXE This compound (3-FXE) & Isomer (2-FXE) cluster_Analogs Structural Analogs FXE_Struct This compound (3-FXE) (Fluorine at position 3) Isomer_Struct 2-FXE (Fluorine at position 2) FXE_Struct->Isomer_Struct Positional Isomers Ketamine_Struct Ketamine (Chlorine at position 2, N-methyl group) FXE_Struct->Ketamine_Struct Analog O_PCE_Struct O-PCE (No halogen, N-ethyl group) FXE_Struct->O_PCE_Struct Analog

Caption: Structural relationship of this compound (3-FXE) to its isomer and common analogs.

FXE This compound (FXE) NMDA NMDA Receptor FXE->NMDA Binds (non-competitive) IonChannel Ion Channel Blockade FXE->IonChannel Blocks NMDA->IonChannel Opens Calcium ↓ Ca²+ Influx IonChannel->Calcium Glutamate Glutamate Binding Glutamate->NMDA Activates Neuron Postsynaptic Neuron Calcium->Neuron Downstream Altered Neuronal Excitability & Downstream Signaling Neuron->Downstream

Caption: Proposed signaling pathway for this compound via NMDA receptor antagonism.

start Start: Obtain this compound Reference Standard step1 Step 1: Analytical Validation (GC-MS, LC-QTOF-MS) Confirm Identity & Purity (Differentiate from 2-FXE) start->step1 step2 Step 2: In Vitro Assays (e.g., Patch-Clamp on Cultured Neurons) step1->step2 If Validated step3 Step 3: In Vivo Behavioral Studies (e.g., Locomotor Activity, Sensorimotor Gating in Rodents) step2->step3 data_analysis Step 4: Data Analysis & Interpretation step3->data_analysis conclusion Conclusion: Characterize Pharmacological Profile of Verified FXE data_analysis->conclusion

Caption: A logical workflow for the characterization of this compound in research.

Experimental Protocols

Protocol 1: Analytical Characterization and Isomer Differentiation

Objective: To confirm the chemical identity of a this compound sample and differentiate it from its 2'-fluoro positional isomer (2-FXE) using Gas Chromatography-Mass Spectrometry (GC-MS). This step is critical before conducting any pharmacological experiments.

Materials:

  • This compound (FXE) sample

  • Certified reference materials (CRMs) for 3-FXE and 2-FXE

  • Methanol (HPLC grade)

  • GC-MS system with an autosampler (e.g., Agilent 5975 Series GC/MSD or similar)[2]

  • GC column suitable for amine analysis (e.g., Restek Rxi-5ms, 30 m x 0.25-mm i.d., 0.25-µm film thickness)[5]

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of the sample and each CRM (3-FXE and 2-FXE) in methanol. Create a working solution of 10 µg/mL for each by further dilution in methanol.

  • Instrument Setup (based on typical forensic lab procedures): [2][5]

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.

    • MS Transfer Line: 280°C

    • MS Source: 230°C (Electron Ionization - EI)

    • Scan Range: 40-550 m/z

  • Analysis:

    • Inject the 3-FXE CRM to determine its retention time and mass spectrum.

    • Inject the 2-FXE CRM to determine its retention time and mass spectrum. Chromatographic separation of the two isomers is essential.[5]

    • Inject the unknown sample.

  • Data Evaluation:

    • Compare the retention time of the primary peak in the sample to the retention times of the 3-FXE and 2-FXE standards. The retention times should match within a narrow window (e.g., ±2%).[5]

    • Compare the mass spectrum of the sample peak to the library spectra and the spectra obtained from the CRMs. The fragmentation pattern should provide a conclusive match.

Protocol 2: In Vitro Assessment of NMDA Receptor Antagonism

Objective: To determine if this compound inhibits NMDA-evoked currents in cultured neurons using whole-cell patch-clamp electrophysiology. This protocol is adapted from methods used to test other NMDA antagonists.[11]

Materials:

  • Primary cortical or hippocampal neuron cultures (rat or mouse)

  • Validated this compound HCl stock solution (10 mM in sterile water)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 glycine. pH adjusted to 7.4.

  • Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.

  • NMDA (100 µM) and Glycine (10 µM) for receptor activation.

  • Patch-clamp rig with amplifier, digitizer, and perfusion system.

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and rupture the membrane to achieve whole-cell configuration. Clamp the cell at -60 mV.

  • Baseline Recording: Apply a brief pulse (2-3 seconds) of 100 µM NMDA + 10 µM glycine to evoke an inward current. Repeat every 60 seconds until a stable baseline response is achieved.

  • This compound Application: Perfuse the cell with the external solution containing a specific concentration of this compound (e.g., starting at 1 µM and increasing in logarithmic steps: 3 µM, 10 µM, 30 µM, 100 µM). Allow 3-5 minutes for the drug to equilibrate.

  • Test Recording: While perfusing with this compound, apply the same NMDA/glycine pulse and record the evoked current.

  • Washout: Perfuse with the drug-free external solution to observe any recovery of the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after this compound application. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Assessment of Dissociative-like Behavior in Rodents

Objective: To characterize the behavioral effects of this compound in mice using the open-field test to measure locomotor activity and stereotypy, common indicators of dissociative drug action.[7]

Materials:

  • Adult male C57BL/6 mice

  • Validated this compound HCl dissolved in sterile saline

  • Open-field arena (e.g., 40 x 40 cm box) equipped with an automated video tracking system

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0, 5, 10, 20 mg/kg). The vehicle control group receives saline.

  • Open-Field Test:

    • 15 minutes after injection, place a mouse in the center of the open-field arena.

    • Record its activity for 30 minutes using the video tracking system.

    • Key parameters to measure include:

      • Horizontal Locomotion: Total distance traveled.

      • Rearing: Number of vertical exploratory movements.

      • Stereotypy: Repetitive, non-functional behaviors (e.g., head weaving, circling), which can be scored manually or by software.

      • Thigmotaxis: Time spent near the walls versus the center of the arena (as a measure of anxiety-like behavior).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare the different dose groups for each behavioral parameter. A dose-dependent increase in locomotor activity and stereotypic behaviors would be consistent with the profile of an NMDA receptor antagonist.

References

Animal Models for Studying the Behavioral Effects of Fluoxetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to study the behavioral effects of fluoxetamine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety-related disorders.[1][2] These guidelines are intended to assist researchers in designing and implementing robust preclinical studies to evaluate the efficacy and mechanisms of action of fluoxetamine and novel antidepressant compounds.

Introduction to Animal Models in Fluoxetamine Research

Animal models are indispensable tools for investigating the neurobiological underpinnings of psychiatric disorders and for the preclinical assessment of psychotropic drugs.[1][2] Rodent models, in particular, have been instrumental in elucidating the behavioral and molecular effects of fluoxetamine. These models often involve inducing a state of behavioral despair or anxiety in animals to mimic aspects of human depression and anxiety disorders. The subsequent administration of fluoxetamine and the observation of behavioral changes provide insights into its therapeutic potential. Common behavioral assays used in this context include the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Open Field (OF) test.[1][3]

Key Behavioral Assays for Fluoxetamine Effects

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[4] The test is based on the principle that when placed in an inescapable cylinder of water, an animal will eventually cease active escape behaviors and adopt an immobile posture, a state interpreted as "behavioral despair." Antidepressant treatment, such as with fluoxetamine, is expected to increase the latency to immobility and the total time spent swimming or climbing, reflecting an increase in escape-directed behavior.[5][6]

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral screening test for potential antidepressant drugs in mice.[7][8][9] Mice are suspended by their tails, and the duration of immobility is measured.[7][8][9] Antidepressants like fluoxetamine typically reduce the duration of immobility.[10]

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[11][12][13] The maze consists of two open and two closed arms elevated from the floor.[13][14] Rodents naturally prefer the enclosed arms, and anxiolytic compounds like fluoxetamine can increase the time spent in and the number of entries into the open arms.[15][16]

Open Field (OF) Test

The OF test is used to assess general locomotor activity and anxiety-like behavior in rodents.[3] The apparatus is a square arena, and parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured. A decrease in time spent in the center is often interpreted as an indication of anxiety.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the behavioral effects of fluoxetamine in rodent models.

Table 1: Effects of Fluoxetamine in the Forced Swim Test (FST)

Animal ModelFluoxetamine DoseTreatment DurationKey FindingsReference
Male C57BL/6Ntac mice18 mg/kg/dayChronicDecreased immobility duration in corticosterone-treated animals.[3]
BALB/c mice10 and 18 mg/kg/dayChronic (~24 days)Increased swimming and reduced immobility.[17]
Male Sprague-Dawley rats10 mg/kgNot specifiedSignificantly decreased immobility time and increased swimming time.[5]
Female C57BL/6J mice18 mg/kgChronic (3 weeks)Reduced immobility time.[15]
Adolescent and adult rats12 mg/kgChronicIncreased behavioral despair (immobility) in adolescent rats, but not adults.[18]

Table 2: Effects of Fluoxetamine in the Tail Suspension Test (TST)

Animal ModelFluoxetamine DoseTreatment DurationKey FindingsReference
Adolescent female miceNot specified15 consecutive daysDecreased immobility.[19]
Adult female miceNot specified15 consecutive daysIncreased latency to immobility and decreased time spent immobile.[19]
Female MRL/MpJ mice10 mg/kgAcuteSignificantly reduced immobility.[10]

Table 3: Effects of Fluoxetamine in the Elevated Plus Maze (EPM)

Animal ModelFluoxetamine DoseTreatment DurationKey FindingsReference
Female C57BL/6J mice18 mg/kgChronic (3 weeks)Reduced anxiety-associated behavior.[15][16]
Adolescent and adult rats12 mg/kgChronicSignificantly decreased open arm time in both adolescent and adult rats.[18]

Experimental Protocols

Protocol for Forced Swim Test (FST)

Materials:

  • Cylindrical water tank (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).[4][6]

  • Water maintained at 24-30°C.[20]

  • Video recording system.

  • Timers.

  • Dry towels or warming lamp.[20]

Procedure:

  • Habituation (Day 1): Place each animal individually into the water-filled cylinder for a 15-minute pre-test session.[6] This serves to habituate the animals to the procedure.

  • Drug Administration: Administer fluoxetamine or vehicle according to the study design (e.g., intraperitoneally 30 minutes before the test).

  • Test Session (Day 2): Place the animal back into the water cylinder for a 5-minute test session.[6]

  • Recording: Record the entire session using a video camera.

  • Behavioral Scoring: Manually or using automated software, score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.[6]

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry environment.[20]

Protocol for Tail Suspension Test (TST)

Materials:

  • Suspension box or a horizontal bar.[7]

  • Adhesive tape.[21]

  • Video recording system.

  • Timers.

  • "Climbstoppers" (small cylinders) for strains prone to tail climbing (e.g., C57BL/6).[7][21]

Procedure:

  • Preparation: Cut strips of adhesive tape (approximately 17 cm).[21] For climbing-prone strains, place a "climbstopper" around the tail.[21]

  • Suspension: Securely tape the mouse's tail (about 1-2 cm from the tip) to the suspension bar, ensuring the body is hanging freely.[7][22]

  • Recording: Record the animal's behavior for a 6-minute session.[8][9]

  • Behavioral Scoring: Measure the total duration of immobility during the test period.[8]

  • Post-Test Care: At the end of the session, carefully remove the tape and return the mouse to its home cage.[21]

Protocol for Elevated Plus Maze (EPM)

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms).[13][14]

  • Video recording system.

  • Software for automated tracking (e.g., ANY-maze).[11]

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[11][23]

  • Placement: Place the mouse in the center of the maze, facing an open arm.[12]

  • Recording: Allow the animal to explore the maze for a 5-minute session and record its behavior.[14]

  • Behavioral Scoring: Measure the time spent in the open arms and the number of entries into the open and closed arms.[14] The percentage of time in open arms and the percentage of open arm entries are common measures of anxiety.

  • Cleaning: Clean the maze thoroughly between each animal to eliminate olfactory cues.[12]

Signaling Pathways and Experimental Workflows

Fluoxetine's behavioral effects are mediated by complex neurochemical changes, including the modulation of various signaling pathways. Enhancement of pathways involving brain-derived neurotrophic factor (BDNF), cAMP response element-binding protein (CREB), and mitogen-activated protein kinase (MAPK) is considered a critical aspect of its antidepressant action.[24] Chronic fluoxetine treatment has also been shown to regulate the mammalian target of rapamycin (mTOR) signaling pathway in a region-dependent manner.[25] Additionally, the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex appears to be upregulated by chronic fluoxetine treatment.[26]

Diagrams of Signaling Pathways and Workflows

Fluoxetine_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Fluoxetine Fluoxetine SERT SERT Inhibition Fluoxetine->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin Receptors Serotonin Receptors Serotonin->Receptors BDNF_path BDNF/TrkB Pathway Receptors->BDNF_path CREB_path CREB Activation Receptors->CREB_path ERK_path ERK/MAPK Pathway Receptors->ERK_path mTOR_path mTOR Pathway Receptors->mTOR_path NFkB_path NF-κB Pathway Receptors->NFkB_path Neuroplasticity Neurogenesis & Synaptic Plasticity BDNF_path->Neuroplasticity CREB_path->Neuroplasticity ERK_path->Neuroplasticity mTOR_path->Neuroplasticity NFkB_path->Neuroplasticity Behavior Antidepressant & Anxiolytic Effects Neuroplasticity->Behavior

Caption: Simplified signaling cascade of fluoxetamine action.

Behavioral_Assay_Workflow cluster_assays Behavioral Assays Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimation Acclimation Period Animal_Model->Acclimation Drug_Admin Fluoxetamine or Vehicle Administration Acclimation->Drug_Admin FST Forced Swim Test Drug_Admin->FST TST Tail Suspension Test Drug_Admin->TST EPM Elevated Plus Maze Drug_Admin->EPM OF Open Field Test Drug_Admin->OF Data_Collection Data Collection (Video Recording) FST->Data_Collection TST->Data_Collection EPM->Data_Collection OF->Data_Collection Data_Analysis Behavioral Scoring & Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Note: Solid-Phase Extraction Protocol for Fluorexetamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of dissociative anesthetics. As with other emerging NPS, validated analytical methods for the detection and quantification of this compound in biological matrices are crucial for forensic, clinical, and research applications. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, cleaner extracts, and the potential for automation. This application note provides a detailed protocol for the extraction of this compound from biological matrices such as blood, plasma, and urine using mixed-mode solid-phase extraction.

This compound is a basic compound, and its predicted LogP is approximately 2.4, indicating moderate lipophilicity.[1][2] These physicochemical properties make it an ideal candidate for a mixed-mode SPE strategy, which combines reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and analyte enrichment.

Experimental Protocols

This protocol is based on established methods for the extraction of structurally similar arylcyclohexylamines and other basic drugs from biological fluids. Validation of this method for this compound in the user's laboratory is recommended.

Materials:

  • SPE Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify, or equivalent)

  • Reagents:

    • Methanol (HPLC grade)

    • Ammonium hydroxide

    • Formic acid or Acetic acid

    • Water (HPLC grade)

    • Internal Standard (IS): this compound-d5 is recommended for mass spectrometry-based analysis.[3]

  • Equipment:

    • SPE manifold

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Autosampler vials

Sample Pre-treatment:

Proper sample pre-treatment is essential to ensure optimal analyte retention and to prevent clogging of the SPE cartridge.

  • Urine:

    • To 1 mL of urine, add the internal standard.

    • Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH.

    • Vortex for 30 seconds.

  • Plasma/Serum:

    • To 1 mL of plasma or serum, add the internal standard.

    • Add 1 mL of an acidic solution (e.g., 4% phosphoric acid or 2% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >3000 x g for 10 minutes to pellet the precipitated proteins.

    • The supernatant is used for the SPE procedure.

  • Whole Blood:

    • To 1 mL of whole blood, add the internal standard.

    • Add 3 mL of a lysing agent (e.g., deionized water or a suitable buffer) and vortex to lyse the red blood cells.

    • Proceed with protein precipitation as described for plasma/serum.

Solid-Phase Extraction (SPE) Protocol:

The following is a general procedure for a mixed-mode cation exchange SPE cartridge. Volumes may need to be adjusted based on the specific cartridge format.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • This step solvates the sorbent's functional groups.

  • Equilibration:

    • Pass 3 mL of water through the cartridge.

    • Pass 3 mL of an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6.0) to prepare the sorbent for sample loading.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • The washing steps are critical for removing endogenous interferences.

    • Wash 1 (Polar Interferences): Pass 3 mL of a weak acidic solution (e.g., 2% formic acid or 0.1 M acetic acid) through the cartridge.

    • Wash 2 (Non-polar Interferences): Pass 3 mL of methanol through the cartridge. This step helps in removing lipids and other non-polar compounds.

  • Elution:

    • Elute the analyte with 3 mL of a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol.

    • The basic modifier neutralizes the charge of the analyte, disrupting the ion-exchange retention mechanism, while the organic solvent disrupts the reversed-phase interactions, leading to the elution of this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

Data Presentation

While specific quantitative data for this compound is not widely available in the literature, the expected performance of the described SPE protocol can be inferred from data on analogous compounds. The following tables summarize typical recovery and sensitivity data for arylcyclohexylamines extracted from biological matrices using mixed-mode SPE.

Table 1: Expected Analytical Performance for Arylcyclohexylamines using Mixed-Mode SPE

AnalyteMatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
KetamineUrine53.1 - 79.72550[4]
NorketamineUrine45.7 - 83.02550[4]
KetamineWhole Blood~111-0.005-0.05 (mg/kg)[5]
3-MeO-PCESerum-0.45
PCPSerum-45

Note: This data is for analogous compounds and should be used as a guideline. Method validation is required to determine the specific performance for this compound.

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_post_extraction Post-Extraction start Biological Sample (Urine, Plasma, Blood) add_is Add Internal Standard (this compound-d5) start->add_is precipitate Protein Precipitation (for Plasma/Blood) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water, Buffer pH 6) condition->equilibrate equilibrate->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis Analysis (LC-MS/MS) reconstitute->analysis

Caption: SPE Workflow for this compound Extraction.

Signaling Pathway

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor Ion Channel glutamate->nmda_receptor:receptor Binds This compound This compound This compound->nmda_receptor:channel Blocks ca_influx Ca²+ Influx (Blocked) nmda_receptor:channel->ca_influx Prevents downstream Downstream Signaling (Inhibited) ca_influx->downstream

Caption: Mechanism of this compound as an NMDA Receptor Antagonist.

References

Application Notes and Protocols for Enhancing Fluorexetamine Detection by GC-MS through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an arylcyclohexylamine, presents analytical challenges due to its polarity and potential for poor chromatographic performance. Derivatization techniques, including acylation and silylation, are presented as effective strategies to improve volatility, thermal stability, and chromatographic peak shape, thereby increasing the sensitivity and reliability of GC-MS analysis. Furthermore, a protocol for chiral derivatization is included to enable the enantioselective separation and quantification of this compound's stereoisomers.

Introduction to this compound and Analytical Challenges

This compound is a designer drug of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine. Its chemical structure includes a secondary amine and a ketone functional group, which contribute to its polarity. Direct GC-MS analysis of such compounds can lead to issues like peak tailing, poor sensitivity, and thermal degradation in the injector port, complicating accurate quantification and identification.

Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to produce a new compound with properties more amenable to GC-MS analysis[1]. The primary goals of derivatizing this compound are:

  • Increased Volatility: By replacing the active hydrogen on the secondary amine with a less polar group, the volatility of the molecule is increased, allowing it to be more readily transferred into the gas phase.

  • Improved Thermal Stability: Derivatization can protect the amine group from thermal degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Resolution: Derivatized analytes generally exhibit more symmetrical peak shapes and reduced column adsorption, leading to better separation from matrix components and other analytes[2][3].

  • Improved Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns that aid in structural elucidation and confirmation.

This document outlines protocols for two primary derivatization strategies for this compound: acylation and silylation, as well as a method for chiral separation.

Derivatization Strategies for this compound

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom, such as the one on the secondary amine of this compound. Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are commonly used for this purpose in GC-MS analysis of amines[1]. These reagents offer the advantage of producing stable, volatile derivatives that are highly responsive to electron capture detection (ECD) if used, and provide characteristic mass spectra.

The reaction of this compound with a perfluoroacyl anhydride proceeds as follows:

acylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound derivatized_fluox N-Acyl-Fluorexetamine (Volatile Derivative) This compound->derivatized_fluox + Reagent acid_byproduct Perfluoroalkanoic Acid anhydride Perfluoroacyl Anhydride (e.g., TFAA) anhydride->derivatized_fluox anhydride->acid_byproduct + H- from amine

Figure 1: General Acylation Reaction of this compound.
Silylation

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines. The resulting TMS derivatives of this compound are more volatile and thermally stable.

The silylation reaction of this compound can be represented as:

silylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound tms_fluox N-TMS-Fluorexetamine (Volatile Derivative) This compound->tms_fluox + Reagent bstfa BSTFA bstfa->tms_fluox byproducts Volatile Byproducts bstfa->byproducts

Figure 2: General Silylation Reaction of this compound.
Chiral Derivatization for Enantioselective Analysis

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. To separate and quantify the individual enantiomers using a standard achiral GC column, a chiral derivatizing agent (CDA) is employed. The CDA reacts with both enantiomers to form diastereomers, which have different physical properties and can be separated chromatographically.

A common CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction creates diastereomeric amides that can be resolved by GC-MS.

Quantitative Data Summary

ParameterUnderivatizedDerivatized (MBTFA)Reference
Analyte FluoxetineFluoxetine[4][5]
Limit of Detection (LOD) -3 ng/mL[4][5]
Limit of Quantitation (LOQ) -10 ng/mL[4][5]
Linearity (R²) ** -0.9973 (10-500 ng/mL)[4][5]
Analyte NorfluoxetineNorfluoxetine[4][5]
Limit of Detection (LOD) -5 ng/mL[4][5]
Limit of Quantitation (LOQ) -15 ng/mL[4][5]
Linearity (R²) **-0.9972 (15-500 ng/mL)[4][5]

Note: MBTFA (N-methyl-bis(trifluoroacetamide)) is an acylation agent.

Experimental Protocols

General Workflow for Sample Preparation and Derivatization

workflow start Sample Collection (e.g., Plasma, Urine, Seized Material) extraction Liquid-Liquid or Solid-Phase Extraction of this compound start->extraction evaporation Evaporation of Solvent to Dryness extraction->evaporation derivatization Derivatization (Acylation, Silylation, or Chiral) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Figure 3: Experimental workflow for this compound analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound standard or extracted sample residue

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Ensure the sample containing this compound is completely dry. If necessary, evaporate any solvent under a gentle stream of nitrogen.

  • To the dry residue in a vial, add 50 µL of anhydrous ethyl acetate and 10 µL of anhydrous pyridine.

  • Add 20 µL of TFAA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent (e.g., ethyl acetate) for analysis.

Protocol 2: Silylation with BSTFA

Materials:

  • This compound standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Acetonitrile (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Ensure the sample containing this compound is completely dry.

  • To the dry residue in a vial, add 50 µL of anhydrous acetonitrile.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Chiral Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)

Materials:

  • This compound standard or extracted sample residue (as free base)

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Vials with PTFE-lined caps

  • Nitrogen evaporator

  • Saturated sodium bicarbonate solution

Procedure:

  • Ensure the extracted this compound is in its free base form and is completely dry.

  • Dissolve the dry residue in 100 µL of anhydrous DCM in a vial.

  • Add 10 µL of anhydrous triethylamine or pyridine to act as an acid scavenger.

  • In a separate vial, prepare a solution of Mosher's acid chloride in anhydrous DCM (e.g., 1 mg/mL).

  • Add 20 µL of the Mosher's acid chloride solution to the this compound solution.

  • Cap the vial and allow the reaction to proceed at room temperature for 1 hour. Gentle heating (e.g., 40°C) may be applied if the reaction is slow.

  • After the reaction is complete, add 100 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize any excess acid chloride.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper organic layer (DCM) containing the diastereomeric derivatives to a clean vial for GC-MS analysis.

GC-MS Parameters (General Guidance)

  • Injector: Splitless mode, 250-280°C

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the analysis of the derivatized products. For chiral analysis, a standard achiral column is used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure good separation of the derivatized analytes from any matrix components.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Conclusion

Derivatization is a powerful and often necessary technique for the robust and sensitive analysis of this compound by GC-MS. Both acylation and silylation significantly improve the chromatographic properties and detectability of this compound. The choice between acylation and silylation may depend on the specific analytical requirements, such as the need for ECD sensitivity or the stability of the derivatives. Furthermore, chiral derivatization enables the separation and quantification of this compound enantiomers, which is crucial for pharmacological and toxicological studies. The protocols provided in this document offer a solid foundation for developing and validating methods for the analysis of this compound in various matrices.

References

Troubleshooting & Optimization

Technical Support Center: Differentiating Fluorexetamine from its Positional Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of Fluorexetamine (3'-Fluoro-2-oxo-PCE) from its positional isomers, primarily 2'-Fluoro-2-oxo-PCE and 4'-Fluoro-2-oxo-PCE, using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating this compound and its positional isomers by mass spectrometry?

A1: The primary challenge is that positional isomers, such as 2'-Fluoro-2-oxo-PCE (2-FXE), this compound (3-FXE), and 4'-Fluoro-2-oxo-PCE (4-FXE), have the same molecular weight and formula (C₁₄H₁₈FNO).[1] This results in identical parent ion mass-to-charge ratios (m/z) and often produces very similar fragmentation patterns in mass spectra, making their individual identification difficult without proper analytical strategies.[2] In fact, there have been documented cases where 2-FXE was misidentified as this compound (3-FXE), highlighting the analytical difficulty.[1]

Q2: Can I distinguish this compound isomers by mass spectrometry alone?

A2: Relying solely on mass spectral data is highly challenging and not recommended for unambiguous identification. While subtle differences in the relative abundance of certain fragment ions may exist, these can be influenced by instrumental parameters. Therefore, chromatographic separation prior to mass spectrometric analysis is essential for reliable differentiation.[2]

Q3: Which analytical techniques are most effective for separating this compound isomers?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most effective and commonly used techniques. The key to success lies in optimizing the chromatographic conditions to achieve baseline separation of the isomers, allowing for their individual detection and identification by the mass spectrometer.

Q4: Are there any specific fragment ions that can help in the differentiation of this compound isomers?

A4: Yes, for the differentiation of 2-FXE and this compound (3-FXE), the fragment ion at m/z 95 has been reported as a potential discriminator.[2] However, the relative abundance of this ion can vary, and its utility for distinguishing the 4-FXE isomer has not been widely documented. Therefore, a combination of chromatographic retention time and mass spectral data, including the relative abundance of key fragments, should be used for confident identification.

Q5: Why is the use of certified reference materials (CRMs) important?

A5: Certified reference materials are crucial for the accurate identification of isomers.[2] By analyzing CRMs of each isomer under the same experimental conditions, you can establish definitive retention times and mass spectral profiles. This allows for confident matching and identification of the isomers in your unknown samples.

Troubleshooting Guides

Issue 1: Co-elution of Isomers in GC-MS or LC-MS/MS Analysis

  • Problem: The peaks for two or more this compound isomers are overlapping, preventing accurate identification and quantification.

  • Possible Causes & Solutions:

    • Inadequate Chromatographic Column: The column chemistry may not be suitable for resolving the isomers.

      • For GC-MS: Consider using a column with a different stationary phase, such as a Restek Rxi-5ms, which has been shown to separate 2-FXE and 3-FXE.[2] Chiral columns can also be effective for separating enantiomers and some positional isomers.

      • For LC-MS/MS: A C18 column can be used, but optimization is key.[3] Consider columns with alternative selectivities, such as pentafluorophenyl (PFP) phases, which can offer different interactions with the analytes.

    • Suboptimal Temperature Gradient (GC-MS) or Mobile Phase Gradient (LC-MS/MS): The gradient program may be too fast, not allowing enough time for the isomers to separate.

      • Solution: Decrease the ramp rate of the temperature gradient in GC-MS or the mobile phase gradient in LC-MS/MS. Experiment with different starting and ending conditions and hold times to improve resolution.

    • Incorrect Mobile Phase Composition (LC-MS/MS): The mobile phase composition may not be providing sufficient selectivity.

      • Solution: Experiment with different solvent compositions and pH modifiers. For example, using a mobile phase of ammonium formate buffer and acetonitrile/methanol can be effective.[3]

Issue 2: Similar Mass Spectra Leading to Ambiguous Identification

  • Problem: The mass spectra of the separated isomers are nearly identical, making it difficult to confirm their identity.

  • Possible Causes & Solutions:

    • Standard Electron Ionization (EI) Fragmentation: EI at 70 eV often produces extensive fragmentation that may not be specific to the isomer's structure.

      • Solution (GC-MS): While challenging, carefully compare the relative abundances of all fragment ions. Look for subtle but consistent differences between the spectra of the reference materials and the samples. The ion at m/z 95 is a known discriminator for 2-FXE and 3-FXE.[2]

    • Insufficient Collision Energy (LC-MS/MS): The collision energy used for fragmentation may not be optimal to produce diagnostic product ions.

      • Solution: Perform a collision energy optimization study for each isomer. By varying the collision energy, you may find specific energies that produce unique fragment ions or significant differences in the abundance of common fragments.

Data Presentation

Table 1: Key Properties of this compound Positional Isomers

Property2'-Fluoro-2-oxo-PCE (2-FXE)This compound (3'-Fluoro-2-oxo-PCE)4'-Fluoro-2-oxo-PCE (4-FXE)
IUPAC Name 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[2]2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone[3]2-(ethylamino)-2-(4-fluorophenyl)cyclohexan-1-one
Molecular Formula C₁₄H₁₈FNOC₁₄H₁₈FNO[3]C₁₄H₁₈FNO
Molecular Weight 235.30 g/mol 235.3 g/mol [3]235.30 g/mol
[M+H]⁺ (m/z) 236.1445236.1445[3]236.1445

Table 2: GC-MS and LC-MS/MS Data for the Differentiation of this compound Isomers

AnalyteTechniqueRetention Time (min)Key Fragment Ions (m/z) and Relative Abundance
2'-Fluoro-2-oxo-PCE (2-FXE) GC-MSSlightly earlier than 3-FXE (approx. 1% difference)[2]Data on specific relative abundances for key diagnostic ions is limited in publicly available literature.Note: The ion at m/z 95 is reported to be a key discriminator from 3-FXE.[2]
This compound (3'-FXE) GC-MSSlightly later than 2-FXE (approx. 1% difference)[2]Data on specific relative abundances for key diagnostic ions is limited in publicly available literature.
4'-Fluoro-2-oxo-PCE (4-FXE) GC-MS / LC-MS/MSNo specific retention time data is readily available in the reviewed literature.No specific mass spectral data is readily available in the reviewed literature.
This compound (3'-FXE) LC-QTOF-MS4.54[3]Precursor Ion: 236.1445. Major Fragment Ions: Specific quantitative fragment ion abundance data is not provided in the source.[3]

Note: The lack of publicly available, detailed quantitative mass spectral data for all three isomers, particularly the 4-fluoro isomer, is a significant challenge in the field. Researchers are encouraged to analyze certified reference materials to generate their own in-house libraries.

Experimental Protocols

1. GC-MS Protocol for the Analysis of 2-FXE and 3-FXE (Based on a Forensic Laboratory Method) [2]

  • Sample Preparation: Solid-phase extraction for biological samples (e.g., blood and urine). For standards, dilution in methanol.

  • Instrumentation:

    • Gas Chromatograph: Hewlett-Packard 6890 or similar.

    • Mass Spectrometer: Hewlett-Packard 5973 or similar.

    • Column: Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25-µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: A temperature program should be developed to ensure separation of the isomers. A typical starting point could be an initial temperature of 100°C, held for 1 minute, then ramped at 10-20°C/min to a final temperature of 280-300°C, held for several minutes. Optimization is required.

    • Total Run Time: Approximately 24 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identification is based on comparison of retention times and mass spectra with certified reference materials. The relative abundance of the m/z 95 ion should be carefully examined to differentiate 2-FXE from 3-FXE.

2. LC-QTOF-MS Protocol for the Analysis of this compound (3-FXE) [3]

  • Sample Preparation: Liquid-liquid extraction (LLE) for biological samples. For standards, dilution in a suitable solvent.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera XR UHPLC or similar.

    • Mass Spectrometer: Sciex TripleTOF® 5600+ or similar QTOF instrument.

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium formate (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range:

      • TOF MS: m/z 100-510.

      • MS/MS: m/z 50-510.

    • Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) can be used for initial screening, but optimization for specific product ions is recommended.

  • Data Analysis: Identification is based on accurate mass measurement of the precursor and fragment ions, and comparison of retention time with a certified reference material.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis & Identification Sample Biological Sample (Blood/Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Standard Certified Reference Material (CRM) Standard->Extraction GC_MS GC-MS Extraction->GC_MS GC Injection LC_MSMS LC-MS/MS Extraction->LC_MSMS LC Injection Compare_RT Compare Retention Times GC_MS->Compare_RT Compare_MS Compare Mass Spectra (incl. fragment ratios) GC_MS->Compare_MS LC_MSMS->Compare_RT LC_MSMS->Compare_MS Identification Isomer Identification (2-FXE, 3-FXE, 4-FXE) Compare_RT->Identification Compare_MS->Identification

Caption: Experimental workflow for differentiating this compound isomers.

logical_relationship cluster_properties Inherent Properties cluster_solution Analytical Solution Main_Challenge Challenge: Differentiating This compound Positional Isomers Same_Mass Identical Molecular Weight and Formula Main_Challenge->Same_Mass Similar_Spectra Similar Mass Spectra Main_Challenge->Similar_Spectra Chroma_Sep Chromatographic Separation (GC or LC) Same_Mass->Chroma_Sep necessitates Data_Comp Data Comparison with CRMs Similar_Spectra->Data_Comp requires careful MS_Detection Mass Spectrometric Detection Chroma_Sep->MS_Detection coupled with MS_Detection->Data_Comp provides data for Confirmation Unambiguous Isomer Identification Data_Comp->Confirmation

Caption: Logical relationship for isomer differentiation.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of fluoxetine.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during your LC-MS/MS analysis of fluoxetine.

Question: I am observing poor accuracy, precision, and reproducibility in my fluoxetine quantification. How can I determine if matrix effects are the cause and resolve the issue?

Answer: Follow this step-by-step troubleshooting workflow to diagnose and address potential matrix effects.

Troubleshooting_Matrix_Effects start Start: Poor Accuracy, Precision, or Reproducibility Observed check_system 1. Verify LC-MS/MS System Performance (System Suitability Test) start->check_system system_ok System Performance OK? check_system->system_ok fix_system Address System Issues: - Recalibrate Mass Spectrometer - Check LC Pump and Injector - Prepare Fresh Mobile Phase system_ok->fix_system No assess_matrix_effect 2. Quantify Matrix Effect (Post-Extraction Spike Method) system_ok->assess_matrix_effect Yes fix_system->check_system matrix_effect_present Significant Matrix Effect (Ion Suppression or Enhancement)? assess_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect. Re-evaluate other experimental parameters. matrix_effect_present->no_matrix_effect No optimize_sample_prep 3. Optimize Sample Preparation - Switch to a more rigorous method (e.g., PPT -> LLE or SPE) - Use a stable isotope-labeled IS matrix_effect_present->optimize_sample_prep Yes optimize_chromatography 5. Optimize Chromatography - Adjust Gradient Profile - Change Column Chemistry - Use a Diverter Valve matrix_effect_present->optimize_chromatography Yes, after sample prep optimization re_evaluate 4. Re-evaluate Matrix Effect optimize_sample_prep->re_evaluate re_evaluate->matrix_effect_present Still Present issue_resolved Issue Resolved re_evaluate->issue_resolved Resolved optimize_chromatography->re_evaluate

Caption: Troubleshooting decision tree for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of fluoxetine?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte, fluoxetine, due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[2][3]

Q2: How can I qualitatively and quantitatively assess matrix effects?

A2:

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a standard solution of fluoxetine is infused into the mass spectrometer after the analytical column.[2][3] A blank, extracted sample matrix is then injected.[2] Any deviation (dip or peak) in the baseline signal for fluoxetine at specific retention times indicates the presence of ion suppression or enhancement from the matrix components.[2][3]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of fluoxetine in a neat solution is compared to the response of fluoxetine spiked into an extracted blank matrix at the same concentration.[3][4] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Q3: What are the most common sample preparation techniques to mitigate matrix effects for fluoxetine analysis, and what are their pros and cons?

A3: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.[5]Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from remaining phospholipids and other endogenous components.[6]
Liquid-Liquid Extraction (LLE) Fluoxetine is partitioned from the aqueous sample into an immiscible organic solvent based on its physicochemical properties.[7][8]Cleaner extracts than PPT, leading to reduced matrix effects.[6]Can be more time-consuming and require larger volumes of organic solvents.[9]
Solid-Phase Extraction (SPE) Fluoxetine is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[9][10]Provides the cleanest extracts, significantly reducing matrix effects.[6] Highly selective.[6]More complex and costly method development.[9]

Q4: Can chromatographic conditions be modified to reduce matrix effects?

A4: Yes. Optimizing the chromatographic separation can help to resolve fluoxetine from interfering matrix components.[2] Strategies include:

  • Gradient Modification: Extending the gradient or adjusting the mobile phase composition can improve the separation of fluoxetine from co-eluting interferences.

  • Column Selection: Using a column with a different stationary phase chemistry (e.g., biphenyl instead of C18) can alter selectivity and improve separation.[10]

  • Divert Valve: A divert valve can be used to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer source.[3]

Q5: How does the use of a stable isotope-labeled internal standard (SIL-IS) help?

A5: Using a stable isotope-labeled internal standard, such as fluoxetine-D5, is a highly effective strategy to compensate for matrix effects.[2][7][9] The SIL-IS is chemically identical to fluoxetine and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Below are detailed methodologies for common experiments in fluoxetine analysis.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)
  • To a 100 µL aliquot of plasma/serum sample, add a deuterated internal standard (e.g., fluoxetine-D5).

  • Add 300 µL of a precipitating agent (e.g., a 1:9 mixture of methanol and acetonitrile).[11]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge the sample at high speed (e.g., 6000 rpm for 10 minutes) to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or vial.

  • Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[11]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • To a 400 µL aliquot of plasma, add the internal standard.[7]

  • Add a basifying agent (e.g., 200 µL of 5 M sodium hydroxide) and vortex.[8]

  • Add an appropriate volume of an immiscible organic solvent (e.g., 3.0 mL of a hexane:iso-amyl alcohol mixture, 98:2, v/v).[8]

  • Vortex vigorously for 1-2 minutes to facilitate extraction.[8]

  • Centrifuge for 10 minutes at approximately 4200 rpm to separate the aqueous and organic layers.[8]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 200 µL of 0.05% phosphoric acid) and inject it into the LC-MS/MS system.[8]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Hypersil C18, 50 x 4.6 mm, 5 µm) is commonly used.[5]

    • Mobile Phase: A typical mobile phase consists of an organic component like acetonitrile and an aqueous component such as ammonium acetate with formic acid.[5][7] A common gradient starts with a higher aqueous composition and ramps up the organic phase.

    • Flow Rate: Flow rates are typically in the range of 0.4-0.7 mL/min.[10][12]

    • Column Temperature: Maintained at around 40-50°C.[10][12]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fluoxetine.[5][12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][7]

    • MRM Transitions:

      • Fluoxetine: m/z 310.2 -> 148.2[13]

      • Fluoxetine-D5 (IS): m/z 315.2 -> 153.17[7]

Data Summary

The following tables summarize quantitative data from various studies on fluoxetine analysis, highlighting the performance of different methods.

Table 1: Comparison of Linearity Ranges for Fluoxetine in Human Plasma

Sample PreparationLinearity Range (ng/mL)Reference
Protein Precipitation0.25 - 40.00[5]
Liquid-Liquid Extraction0.050 - 50.037[7]
Solid-Phase Extraction2 - 30[9]

Table 2: Matrix Effect and Recovery Data for Fluoxetine Analysis

Sample PreparationMatrix Effect (%)Extraction Recovery (%)Reference
Protein Precipitation85.6 - 98.785.5 - 114.5[11]
One-step plate extractionNot significant> 80[13]

Visualizations

Experimental_Workflow sample_receipt Sample Receipt (e.g., Plasma, Serum) add_is 1. Add Internal Standard (e.g., Fluoxetine-D5) sample_receipt->add_is sample_prep 2. Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep extract_analysis 3. Extract Analysis (Evaporation & Reconstitution if needed) sample_prep->extract_analysis lc_separation 4. LC Separation extract_analysis->lc_separation ms_detection 5. MS/MS Detection (MRM) lc_separation->ms_detection data_processing 6. Data Processing & Quantification ms_detection->data_processing

References

Technical Support Center: Chromatographic Resolution of Fluorexetamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and methodologies for improving the chromatographic resolution of Fluorexetamine (3'-Fluoro-2-oxo-PCE or 3-FXE) and its positional isomer, 2'-Fluoro-2-oxo-PCE (2-FXE). These compounds present a significant analytical challenge due to their structural similarity, which often results in co-elution or poor separation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the chromatographic separation of this compound (3-FXE) and 2-FXE so challenging?

A1: this compound and 2-FXE are positional isomers, meaning they have the same chemical formula (C₁₄H₁₈FNO) and molecular weight but differ in the position of the fluorine atom on the phenyl ring.[2] This subtle structural difference results in very similar physicochemical properties, such as polarity, hydrophobicity, and vapor pressure. Consequently, they interact with both stationary and mobile phases in a nearly identical manner, leading to very close retention times. In some forensic laboratory settings, the retention time difference was observed to be just over 1%.[1][2]

Q2: My analysis shows poor resolution (Rs < 1.5) or complete co-elution of the 3-FXE and 2-FXE peaks. What are the primary steps to improve separation?

A2: Improving the resolution between critical pairs like these isomers primarily involves optimizing selectivity (α), the factor that describes the separation between peak maxima. The secondary factor is improving column efficiency (N). Follow the logical workflow below to troubleshoot poor resolution.

G cluster_0 cluster_1 Selectivity Optimization Strategies cluster_2 cluster_3 Efficiency (N) Optimization start Start: Poor Resolution (Rs < 1.5) check_system 1. Verify System Suitability - Check pressure, baseline noise - Inject standard to confirm performance start->check_system optimize_selectivity 2. Optimize Selectivity (α) check_system->optimize_selectivity mob_phase A. Modify Mobile Phase - Adjust pH (for LC) - Change organic modifier (e.g., ACN to MeOH) - Alter gradient slope optimize_selectivity->mob_phase Primary Approach (LC) stat_phase B. Change Stationary Phase - Switch to a different chemistry (e.g., C18 to Phenyl-Hexyl or F5) - Consider chiral columns for enantiomers optimize_selectivity->stat_phase If Mobile Phase Adjustments Fail temp_gc C. Adjust Temperature (for GC) - Lower the initial oven temperature - Reduce ramp rate optimize_selectivity->temp_gc Primary Approach (GC) re_evaluate 3. Re-evaluate Resolution mob_phase->re_evaluate stat_phase->re_evaluate temp_gc->re_evaluate efficiency D. Optimize Efficiency (N) - Use longer column or smaller particles - Decrease flow rate - Minimize extra-column volume re_evaluate->efficiency If Rs is still suboptimal end_node End: Resolution Achieved (Rs ≥ 1.5) efficiency->end_node

Caption: A workflow for troubleshooting poor chromatographic resolution.

Q3: I am observing significant peak tailing for both isomers in my HPLC analysis. What is the likely cause and how can I fix it?

A3: Peak tailing for arylcyclohexylamines is commonly caused by secondary ionic interactions between the basic amine group on the molecule and acidic residual silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase Modification: Add a small amount of an acidic modifier to the mobile phase to protonate the amine group (creating a consistent charge state) and suppress the interaction with silanols. Common choices include 0.1% formic acid or 10 mM ammonium formate.[3]

  • Use a Modern Column: Employ end-capped columns or those with a different stationary phase chemistry, such as phenyl-hexyl, which can offer alternative selectivity for aromatic compounds.[4]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase to prevent peak distortion.[5][6]

Q4: Are there any specific considerations for GC-MS analysis of these isomers?

A4: Yes. Due to their high structural similarity, this compound and 2-FXE can produce highly analogous mass spectra, making identification difficult based on fragmentation patterns alone.[1] Therefore, achieving chromatographic separation is critical. A slow temperature ramp and a column with a 5% phenyl polysiloxane phase (e.g., Rxi-5ms) are good starting points.[1] Derivatization can sometimes improve peak shape and resolution for amine-containing compounds, though it may not be necessary for these specific analytes.[7]

Data Presentation: Method Development Parameters

The following tables summarize key parameters that can be adjusted during method development and their expected impact on the separation of this compound and 2-FXE.

Table 1: HPLC/UHPLC Method Development Parameters

Parameter Adjustment Options Expected Effect on Resolution Rationale
Stationary Phase C18, Phenyl-Hexyl, Pentafluorophenyl (F5) High Impact Phenyl-based phases can offer unique π-π interactions with the aromatic ring, potentially differentiating the isomers based on the fluorine position.[4]
Organic Modifier Acetonitrile (ACN), Methanol (MeOH) Medium Impact Changing the organic solvent alters selectivity. ACN and MeOH have different hydrogen bonding capabilities.
Mobile Phase pH pH 2.5 - 4.0 (acidic) Medium Impact Controls the ionization state of the amine group. A consistent, low pH (e.g., using 10 mM ammonium formate at pH 3.0) is recommended to ensure protonation and reduce silanol interactions.[3]
Gradient Slope Steeper vs. Shallower Medium Impact A shallower gradient increases the run time but provides more opportunity for the column to resolve closely eluting peaks.[6]

| Column Temperature | 25°C to 40°C | Low-Medium Impact | Increasing temperature decreases mobile phase viscosity, which can improve efficiency. However, it may also reduce retention and selectivity.[6] |

Table 2: GC-MS Method Development Parameters

Parameter Adjustment Options Expected Effect on Resolution Rationale
Stationary Phase 5% Phenyl Polysiloxane (e.g., Rxi-5ms) High Impact This is a robust, general-purpose phase suitable for a wide range of compounds, including arylcyclohexylamines.[1][8]
Temperature Program Slower ramp rate (e.g., 10-15 °C/min) High Impact A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which is critical for separating isomers with close boiling points.
Carrier Gas Flow Optimal (e.g., 1.0-1.2 mL/min for He) Medium Impact Operating at the optimal linear velocity for the carrier gas maximizes column efficiency (minimizes plate height).

| Column Length | 30 m vs. 60 m | Medium Impact | A longer column provides more theoretical plates, which can improve the resolution of difficult-to-separate peaks. |

Experimental Protocols

The following are suggested starting protocols for method development. Optimization will be required to achieve baseline resolution for specific instrument configurations.

Protocol 1: Recommended Starting Method for LC-QTOF-MS Analysis

This method is adapted from established forensic laboratory procedures for the analysis of novel psychoactive substances.[3]

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

  • Column: Phenyl-Hexyl or a C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm). Phenyl-Hexyl is recommended for potentially improved selectivity.[4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 13.0 min: 95% B

    • 15.5 min: 95% B

    • 15.6 min: 5% B

    • 18.0 min: 5% B (End)

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range (TOF-MS): 100-510 Da.

    • Scan Range (MS/MS): 50-510 Da.

Protocol 2: Recommended Starting Method for GC-MS Analysis

This protocol is based on parameters used for the successful separation of this compound and its isomer in forensic toxicology labs.[1]

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 4.33 min.

    • Total Run Time: ~20 minutes.

  • MS Detection:

    • Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Scan Range: 40-550 amu.

Visualized Workflow

G cluster_0 Phase 1: Method Selection & Setup cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Validation goal Goal: Separate 3-FXE & 2-FXE lit_search Literature & Guideline Review goal->lit_search method_select Select Primary Method (e.g., LC-MS or GC-MS) lit_search->method_select initial_cond Establish Initial Conditions (See Protocols Above) method_select->initial_cond inject Inject Isomer Standards initial_cond->inject eval_res Evaluate Resolution (Rs) inject->eval_res is_resolved Rs ≥ 1.5 ? eval_res->is_resolved optimize Optimize Selectivity (α) (See Troubleshooting Workflow) is_resolved->optimize No validate Method Validation (Linearity, LOD, LOQ, Precision) is_resolved->validate Yes optimize->inject end_node Final Method validate->end_node

Caption: A general workflow for chromatographic method development.

References

Technical Support Center: Troubleshooting Low Recovery of Fluorexetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low recovery of Fluorexetamine (FXE) during sample preparation. It addresses common issues encountered with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) through a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound is a frequent issue stemming from its specific chemical properties and interactions with the sample matrix. The primary causes can be broadly categorized as:

  • Suboptimal Extraction Parameters: Incorrect pH, inappropriate solvent choice, or inefficient phase separation can significantly hinder recovery.

  • Solid-Phase Extraction (SPE) Issues: Problems such as analyte breakthrough (not sticking to the sorbent), premature elution (washing away with the wash solvent), or incomplete elution (not coming off the sorbent) are common.[1][2]

  • Analyte Instability: this compound may degrade during sample collection, storage, or processing due to factors like temperature, pH, light exposure, or enzymatic activity.[3][4][5]

  • Matrix Effects: Components within the biological sample (e.g., proteins, phospholipids) can interfere with the extraction process or suppress the analyte's signal during analysis (especially in LC-MS).[6][7]

  • Non-Specific Adsorption: The analyte can adhere to the surfaces of labware, such as plastic tubes or glass vials.[8]

A systematic approach, starting with the evaluation of your extraction protocol, is the most effective way to diagnose the problem.

Q2: What key chemical properties of this compound should I consider for sample preparation?

Understanding the physicochemical properties of this compound, an arylcyclohexylamine, is critical for designing an effective extraction protocol.[9] As a ketamine analog, it possesses a basic secondary amine group, making its solubility and extractability highly dependent on pH.[10][11]

PropertyValue / DescriptionImplication for Sample Preparation
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-oneThe structure contains a basic ethylamino group, which is the primary site for protonation.[9][12]
Molecular Formula C₁₄H₁₈FNO---
Molecular Weight 235.30 g/mol (Free Base)---
Compound Class ArylcyclohexylamineThis class of compounds is generally basic. Extraction efficiency is highly pH-dependent.[10]
pKa (Predicted) ~8.5 - 9.5 (for the secondary amine)To ensure the molecule is in its neutral, non-ionized state for extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa (e.g., pH > 10.5).
Solubility Hydrochloride Salt: Soluble in DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 5 mg/ml).[13]The free base form is more soluble in organic solvents. Converting the analyte to its free base form by increasing the pH is essential for LLE and reversed-phase SPE retention.
Q3: Which sample preparation method is better for this compound: LLE or SPE?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used for arylcyclohexylamines.[11][14] The "better" method depends on your specific application, sample matrix, and available resources.

  • Liquid-Liquid Extraction (LLE): Often simpler and less expensive. It can be highly effective if the pH and solvent system are well-optimized. For fluoxetine, a related compound, LLE has achieved recoveries over 90%.[15][16] However, it can be more labor-intensive and may form emulsions with complex matrices like plasma.[17]

  • Solid-Phase Extraction (SPE): Offers higher selectivity, cleaner extracts, and potential for automation.[2] Mixed-mode SPE cartridges (combining reversed-phase and ion-exchange) are particularly effective for basic drugs like this compound, providing excellent cleanup. Recoveries for ketamine and its metabolites using SPE can be high (86-90%).[14][18] However, method development can be more complex, and SPE is susceptible to issues like sorbent overloading or improper conditioning.[2]

Q4: How does pH critically affect the extraction of this compound?

As a basic compound, the ionization state of this compound is controlled by pH. This is the single most important factor for its extraction.

  • For LLE: To extract this compound from an aqueous sample (like urine or plasma) into an immiscible organic solvent, the analyte must be in its neutral (un-ionized) form. This is achieved by making the aqueous sample basic (pH > 10.5), which deprotonates the ethylamino group. In its neutral state, this compound becomes more lipophilic and partitions readily into the organic phase.[17]

  • For Reversed-Phase SPE: The same principle applies during the sample loading step. The sample should be alkalinized before loading to ensure the neutral form of this compound is retained by the non-polar sorbent (e.g., C18). For elution, the pH can be lowered to ionize the analyte, making it more polar and facilitating its release from the sorbent.

Studies on the extraction of fluoxetine, a similar compound, confirm that adjusting the sample pH to ~11 is optimal for achieving high recovery.[19][20][21]

Q5: Could my choice of solvent be the problem?

Yes, the solvent choice is crucial for both LLE and SPE.

  • For LLE: The organic solvent should be immiscible with water and have a high affinity for the neutral form of this compound. A balance of polarity is key.

  • For SPE: The solvents used for conditioning, washing, and eluting must be carefully selected. A wash solvent that is too strong will prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.[1][8]

MethodStepRecommended Solvents
LLE ExtractionMethyl-tert-butyl ether (MTBE), Chloroform, Dichloromethane, Ethyl Acetate. Mixtures containing alcohols (e.g., isopropanol) can improve recovery but may increase miscibility with water.[17]
SPE ConditioningMethanol, followed by an equilibration buffer (e.g., water or buffer at the same pH as the sample).
WashA weak organic solvent in a basic buffer (e.g., 5-10% Methanol in ammonium hydroxide buffer) to remove polar interferences without eluting the analyte.
ElutionAn acidified organic solvent (e.g., Methanol with 1-2% formic acid or acetic acid) to protonate the analyte and release it from the sorbent.
Q6: Is it possible the analyte is degrading in my sample?

Analyte degradation is a significant concern, especially in biological matrices containing enzymes.[4] Common factors that affect the stability of drugs in biological samples include temperature, pH, light, and enzymatic activity.[3][5] For many psychotropic substances, storage at lower temperatures (-20°C or -80°C) is recommended to maintain stability.[22] To investigate degradation, you can perform a stability assessment by analyzing quality control (QC) samples after storing them under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[23]

Q7: How can I check for and mitigate matrix effects?

Matrix effects occur when co-eluting substances from the sample enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[6]

  • Detection: The most common method is the post-extraction spike analysis.[7][24] Compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solvent at the same concentration. A significant difference indicates the presence of matrix effects.

  • Mitigation:

    • Improve Sample Cleanup: Use a more selective sample preparation technique, such as mixed-mode SPE, to better remove interfering components like phospholipids.[8]

    • Optimize Chromatography: Adjust the HPLC/UPLC gradient to achieve chromatographic separation between the analyte and the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS like this compound-d5 co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification.[9][13]

Detailed Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Solid-Phase Extraction (SPE)

If you suspect your SPE protocol is the source of low recovery, a systematic approach is needed to identify where the analyte is being lost. The first step is to collect and analyze the fractions from each step of the process: the sample load flow-through, the wash fraction, and the final eluate.[1]

SPE_Troubleshooting start Low Recovery Observed collect_fractions Analyze Fractions: 1. Load Flow-Through 2. Wash Eluent 3. Final Eluate start->collect_fractions analyte_in_load_wash Is analyte found in Load or Wash fractions? collect_fractions->analyte_in_load_wash analyte_not_in_eluate Is analyte absent or low in Final Eluate? collect_fractions->analyte_not_in_eluate breakthrough Problem: Analyte Breakthrough or Premature Elution analyte_in_load_wash->breakthrough Yes final_check If recovery is still low, consider Matrix Effects or Analyte Degradation. analyte_in_load_wash->final_check No incomplete_elution Problem: Incomplete Elution analyte_not_in_eluate->incomplete_elution Yes analyte_not_in_eluate->final_check No solution_breakthrough Solutions: • Increase sample pH (>10.5) • Use a more retentive sorbent (e.g., mixed-mode) • Decrease sample load flow rate • Decrease wash solvent strength breakthrough->solution_breakthrough solution_elution Solutions: • Increase elution solvent strength (e.g., higher % organic) • Decrease elution solvent pH (e.g., add acid) • Allow longer solvent contact time (soak step) • Check for secondary interactions incomplete_elution->solution_elution

Caption: Systematic workflow for troubleshooting low recovery in SPE.
Guide 2: Systematic Troubleshooting of Liquid-Liquid Extraction (LLE)

LLE performance is governed by fundamental chemical principles: the ionization state of the analyte and its partitioning between two immiscible phases.[17] Troubleshooting should focus on optimizing these parameters.

LLE_Troubleshooting start Low Recovery Observed in LLE check_ph 1. Verify Aqueous Phase pH start->check_ph ph_issue Is pH < 10.5? check_ph->ph_issue solution_ph Action: Adjust pH to > pKa+2 (e.g., pH 11-12) using NaOH or NH4OH to neutralize the amine. ph_issue->solution_ph Yes check_solvent 2. Evaluate Organic Solvent ph_issue->check_solvent No solution_ph->check_solvent solvent_issue Is partitioning poor? check_solvent->solvent_issue solution_solvent Action: Test solvents with different polarity (e.g., MTBE, Ethyl Acetate). Consider adding a modifier like isopropanol. solvent_issue->solution_solvent Yes check_emulsion 3. Check for Emulsions solvent_issue->check_emulsion No solution_solvent->check_emulsion emulsion_issue Is an emulsion layer visible after centrifugation? check_emulsion->emulsion_issue solution_emulsion Action: 'Salt out' by adding NaCl. Use a different organic solvent. Perform back-extraction. emulsion_issue->solution_emulsion Yes final_check If recovery remains low, investigate Analyte Degradation or Non-Specific Adsorption. emulsion_issue->final_check No solution_emulsion->final_check

Caption: Decision tree for troubleshooting low recovery in LLE.

Experimental Protocols

The following are generalized starting protocols. They should be optimized and validated for your specific matrix and analytical system.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol uses a mixed-mode (reversed-phase and cation exchange) SPE cartridge, which is highly effective for basic drugs in complex matrices.

Materials:

  • Mixed-mode SPE cartridges (e.g., Strata-X-C, Oasis MCX)

  • Human plasma sample containing this compound

  • Internal Standard (IS): this compound-d5[13]

  • Reagents: Methanol (HPLC grade), Deionized Water, Ammonium Hydroxide, Formic Acid

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma sample, add the internal standard (this compound-d5).

    • Vortex briefly.

    • Add 1 mL of 4% phosphoric acid to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds, then centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 2 mL of Methanol.

    • Equilibrate the cartridge with 2 mL of Deionized Water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of Methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of 5% Ammonium Hydroxide in Methanol.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 Methanol:Water).

    • Vortex, and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol uses pH adjustment and a standard organic solvent to extract the analyte.

Materials:

  • Human urine sample containing this compound

  • Internal Standard (IS): this compound-d5[13]

  • Reagents: 10 M Sodium Hydroxide (NaOH), Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Centrifuge tubes (15 mL, glass or polypropylene)

Methodology:

  • Sample Preparation:

    • Pipette 2 mL of the urine sample into a 15 mL centrifuge tube.

    • Add the internal standard (this compound-d5).

    • Vortex briefly.

  • pH Adjustment:

    • Add 100 µL of 10 M NaOH to the sample to raise the pH to >11.

    • Vortex for 10 seconds to mix thoroughly.

  • Extraction:

    • Add 5 mL of MTBE to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any interfacial precipitate.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex, and transfer to an autosampler vial for analysis.

References

Optimization of ionization parameters for Fluorexetamine in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fluorexetamine (FXE) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound (FXE) relevant for MS analysis?

A1: this compound (IUPAC Name: 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone) is a novel hallucinogen. Key mass spectrometry-related properties are:

  • Chemical Formula: C₁₄H₁₈FNO[1]

  • Molecular Weight: 235.3 g/mol [1]

  • Exact Mass of Molecular Ion [M+]: 235.1394[1]

  • Protonated Molecular Ion [M+H]⁺: 236.1445[1]

Q2: Which ionization mode is recommended for this compound analysis in ESI-MS?

A2: Positive ion mode (ESI+) is recommended for the analysis of this compound. Like other amine-containing compounds such as fluoxetine and ketamine analogues, the ethylamino group in FXE is readily protonated, leading to a strong signal for the [M+H]⁺ ion.[2][3]

Q3: I am not getting any signal for this compound. What are the common causes?

A3: A lack of signal can stem from several issues. First, verify that the mass spectrometer is properly calibrated and tuned.[4] Check the stability of the electrospray; an inconsistent or absent spray can be due to a clog in the sample line or nebulizer.[5] Ensure your sample preparation is appropriate; high salt concentrations can suppress the ESI signal.[6] Also, confirm that the instrument method is set to acquire data in the correct m/z range for the [M+H]⁺ ion of this compound (m/z 236.1445).

Q4: My signal intensity for this compound is low. How can I improve it?

A4: To enhance signal intensity, systematic optimization of ESI source parameters is crucial. This includes adjusting the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature.[2][7] The composition of the mobile phase is also critical; the addition of a small amount of a volatile acid like formic acid can improve protonation and signal intensity in positive ion mode.[8] However, avoid non-volatile ion-pairing agents like trifluoroacetic acid (TFA), which can cause signal suppression.[6]

Q5: I am observing unexpected peaks or high background noise in my mass spectrum. What could be the reason?

A5: High background noise or unexpected peaks can be due to sample contamination, solvent impurities, or carryover from previous injections.[6] Ensure you are using high-purity, LC-MS grade solvents and reagents.[5] Running blank injections between samples can help identify and mitigate carryover.[5] If the issue persists, cleaning the ion source may be necessary.

Q6: What are the expected major fragment ions for this compound in MS/MS?

A6: While specific fragmentation data for this compound is not widely published, based on studies of structurally similar ketamine analogues, characteristic fragmentation pathways in ESI-MS/MS involve the loss of the ethylamine group and subsequent cleavages of the cyclohexanone ring.[3] Common losses may include H₂O, CO, and the entire ethylamine side chain.[3][9][10] A detailed study of ketamine analogues suggests that the loss of H₂O or the sequential loss of the amine group (Rₙ₁NH₂), CO, and C₄H₆ are distinctive fragmentation pathways.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem Possible Cause Recommended Solution
No or Low Signal Inappropriate ESI source parameters.Systematically optimize capillary voltage, nebulizer pressure, and gas temperatures. Start with parameters used for similar compounds like Fluoxetine (see Table 1).[2]
Incorrect mobile phase composition.Ensure the mobile phase is compatible with ESI. For positive mode, add 0.1% formic acid to your aqueous and organic solvents to facilitate protonation.[11]
Sample matrix effects (ion suppression).Dilute the sample to reduce the concentration of matrix components.[12] Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE).[13]
Unstable Signal/Spray Clogged nebulizer or sample capillary.Follow the instrument manufacturer's procedure for cleaning the nebulizer and capillary.[5]
Inconsistent solvent flow.Check the LC system for leaks and ensure the pumps are delivering a stable flow rate.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the analytical column, mobile phase gradient, and flow rate to achieve better peak shape. A C18 column is often a good starting point.[2][14]
Mass Inaccuracy Instrument requires calibration.Perform a mass calibration according to the manufacturer's guidelines using the recommended calibration solution.[4]
High Carryover Contamination from a previous concentrated sample.Implement a robust needle wash protocol using a strong organic solvent. Inject several blank samples after a high-concentration sample.[5]

Experimental Protocols

Sample Preparation (General Protocol)

A clean sample is essential for good ESI-MS data. High concentrations of non-volatile salts are incompatible with ESI and must be removed.[6]

  • Initial Dissolution: Dissolve the this compound sample in an organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[6]

  • Working Solution: Take 10 µL of the initial solution and dilute it with 1 mL of the initial mobile phase (e.g., a mixture of methanol, acetonitrile, or water). The final concentration should be in the range of 1-10 µg/mL for direct infusion or LC-MS analysis.[6]

  • Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.[6]

  • For Biological Matrices: For samples in biological matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[2][15]

Optimization of ESI-MS Parameters

The following is a general workflow for optimizing ESI-MS parameters for this compound. It is recommended to perform this optimization by direct infusion of a standard solution.

  • Initial Setup: Prepare a 1-5 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Set the instrument to positive ion mode (ESI+).

  • Parameter Optimization:

    • Capillary Voltage: Vary the voltage (e.g., from 3000 to 5000 V) and monitor the signal intensity of the [M+H]⁺ ion (m/z 236.1445).

    • Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable and fine spray.

    • Drying Gas Flow and Temperature: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.

    • Fragmentor/Cone Voltage: Ramp the fragmentor or cone voltage to maximize the intensity of the precursor ion while minimizing in-source fragmentation.[7]

  • MS/MS Optimization (for quantification):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Vary the collision energy to find the optimal energy that produces stable and intense product ions. Monitor characteristic fragments for Multiple Reaction Monitoring (MRM) assays.

Data Presentation

Table 1: Starting ESI-MS Parameters for this compound (Based on Fluoxetine Data)

The following table provides a set of starting parameters for the optimization of this compound analysis, derived from published methods for the related compound Fluoxetine.[2] These should be considered as a starting point and will likely require further optimization for your specific instrument and application.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage4500 V
Nebulizer Pressure60 Psi
Drying Gas Flow Rate10 L/min
Gas Temperature350 °C
Sheath Gas Heater400 °C
Fragmentor Voltage100 V
Precursor Ion (Q1)m/z 310.1 (for Fluoxetine)
Product Ion (Q3)m/z 44.2 (for Fluoxetine)

Note: For this compound, the precursor ion (Q1) would be m/z 236.14. The optimal product ion (Q3) needs to be determined experimentally.

Visualizations

ESI_MS_Optimization_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization (ESI+) cluster_analysis Analysis Prep Prepare FXE Standard (1-5 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) Infuse Infuse into MS (5-10 µL/min) Prep->Infuse Opt_Voltage Optimize Capillary Voltage Infuse->Opt_Voltage Opt_Gas Optimize Nebulizer & Drying Gas Opt_Voltage->Opt_Gas Opt_Temp Optimize Gas Temperature Opt_Gas->Opt_Temp Opt_Frag Optimize Fragmentor/ Cone Voltage Opt_Temp->Opt_Frag MSMS_Opt MS/MS Optimization (Collision Energy) Opt_Frag->MSMS_Opt Final_Method Final Optimized Method MSMS_Opt->Final_Method

Caption: Workflow for ESI-MS parameter optimization for this compound.

Fluorexetamine_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent This compound [M+H]⁺ m/z 236.14 loss_h2o Loss of H₂O (-18 Da) parent->loss_h2o -H₂O loss_amine Loss of Ethylamine (-45 Da) parent->loss_amine -C₂H₅NH₂ frag1 Fragment A m/z 218.13 loss_h2o->frag1 frag2 Fragment B m/z 191.09 loss_amine->frag2 loss_co Loss of CO (-28 Da) frag2->loss_co -CO frag3 Fragment C m/z 163.09 loss_co->frag3

Caption: Hypothetical fragmentation pathway of this compound in ESI-MS/MS.

References

Technical Support Center: Fluorexetamine Mass Spectra Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Fluorexetamine (FXE) mass spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mass spectrum for a suspected this compound sample is a close match to library data, but I'm unsure about the identification. What is the most common pitfall?

A1: The most significant pitfall in this compound analysis is misidentification with its structural isomer, 2-fluoro-2-oxo-PCE (also known as "CanKet").[1][2] These two compounds have the same molecular weight and produce highly analogous mass spectra, making them difficult to distinguish by mass spectrometry alone.[1] In fact, many samples previously identified as this compound were later found to be 2-fluoro-2-oxo-PCE.[2]

Troubleshooting Steps:

  • Chromatographic Separation: Rely on high-resolution chromatographic techniques like GC-MS or LC-MS for separation. The retention time difference between this compound (3-fluoro-2-oxo-PCE) and 2-fluoro-2-oxo-PCE can be as little as 1%.[1]

  • Certified Reference Material (CRM): Always confirm the identity of your analyte by comparing its retention time and mass spectrum with a CRM for both this compound and 2-fluoro-2-oxo-PCE.[1]

  • Fragment Ion Analysis: While the overall spectra are similar, the ion at m/z 95 may help discriminate between the two isomers.[1] Careful examination of the relative abundance of this and other minor fragment ions compared to a CRM is crucial.

Q2: What are the expected key fragment ions for this compound in a mass spectrum?

A2: The mass spectrum of this compound is characterized by a protonated molecular ion and several key fragment ions that are indicative of its arylcyclohexylamine structure. The fragmentation of ketamine analogues like this compound typically involves α-cleavage of the C1-C2 bond in the cyclohexanone ring.[3]

Q3: I am seeing unexpected peaks in my LC-MS data, such as [M+23]+ and [M+39]+. What could be the cause?

A3: These unexpected peaks are likely due to the formation of adducts with sodium ([M+Na]+) and potassium ([M+K]+). Adduct formation is a common phenomenon in electrospray ionization (ESI) mass spectrometry.[4][5]

Troubleshooting Steps:

  • Source of Contamination: Sodium and potassium ions can originate from various sources, including glassware, solvents (acetonitrile and water), and the HPLC system itself.[4]

  • Mobile Phase Modifiers: The addition of organic acids like formic or acetic acid to the mobile phase can promote protonation ([M+H]+) and reduce the formation of sodium and potassium adducts.[4]

  • System Cleaning: If adduct formation is persistent and problematic, flushing the LC system may be necessary.[4]

Q4: My signal intensity for this compound is lower than expected, especially when analyzing urine samples. What could be the issue?

A4: Reduced signal intensity, or ion suppression, is a common matrix effect in LC-MS analysis, particularly with complex biological samples like urine.[6][7] Endogenous compounds in the urine can co-elute with this compound and interfere with its ionization, leading to a decreased signal.[6]

Troubleshooting Steps:

  • Sample Preparation: Employ robust sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the regions where significant ion suppression occurs.

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate for matrix effects.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of the potential to fall below the limit of detection.[8]

Q5: I suspect I am detecting a metabolite of this compound. What should I look for?

A5: A potential metabolite of this compound is 3-fluoro Deschloronorketamine .[9][10] This is the N-dealkylated metabolite, formed by the removal of the ethyl group.

Identification of 3-fluoro Deschloronorketamine:

  • Molecular Weight: The molecular formula is C12H14FNO, with a molecular weight of 207.25 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 208.11.

  • Expected Fragmentation: The fragmentation of this metabolite would be expected to follow patterns similar to other N-dealkylated arylcyclohexylamines, which includes cleavages within the cyclohexanone ring.

  • Metabolism of Related Compounds: Studies on related arylcyclohexylamines show that N-dealkylation, hydroxylation, and glucuronidation are common metabolic pathways.[11][12]

Data Presentation

Table 1: Key Mass Fragments of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/OriginSignificance
236.1445[C14H18FNO + H]+Protonated molecular ion, confirms the molecular mass.[3][13]
207[M - CO]+ or [M - C2H4]+Result of α-cleavage and loss of carbon monoxide or ethylene.[3]
179[M - CO - C2H4]+Subsequent fragmentation following initial losses.[3]
125Fluorophenyl-containing fragmentIndicates the presence of the fluorophenyl structure.[3]
91Tropylium ion or other C7H7 fragmentA common fragment in compounds containing a benzyl moiety.[3]

Note: The relative intensities of these fragments can vary depending on the mass spectrometer and analytical conditions.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of arylcyclohexylamine derivatives.[3]

  • Sample Preparation: A standard solution of this compound is diluted in methanol.[13]

  • Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.[13]

  • Column: A Restek Rxi-5ms (30 m x 0.25-mm i.d., 0.25-µm film thickness) or equivalent is suitable.[1]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

LC-QTOF-MS Analysis of this compound

This protocol is adapted from a method developed by the Center for Forensic Science Research and Education.[13]

  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimzu Nexera XR UHPLC or a comparable system.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium formate (pH 3.0)

    • B: Methanol/acetonitrile (50:50)

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 13 minutes.

  • Temperatures:

    • Autosampler: 15 °C

    • Column Oven: 30 °C

    • Source Heater: 600 °C

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da

    • Fragmentation: Collision Energy Spread (35±15 eV)

    • MS/MS Scan Range: 50-510 Da

Visualizations

Fluorexetamine_Isomer_Differentiation start Suspected this compound Sample Analysis gc_lc_ms GC-MS or LC-MS Analysis start->gc_lc_ms compare_rt Compare Retention Time with CRMs gc_lc_ms->compare_rt rt_match_fxe Retention Time Matches This compound CRM? compare_rt->rt_match_fxe  Analyze Data rt_match_2fxe Retention Time Matches 2-fluoro-2-oxo-PCE CRM? rt_match_fxe->rt_match_2fxe No confirm_fxe Confirmed: This compound rt_match_fxe->confirm_fxe Yes confirm_2fxe Confirmed: 2-fluoro-2-oxo-PCE rt_match_2fxe->confirm_2fxe Yes inconclusive Inconclusive: Further Investigation Needed rt_match_2fxe->inconclusive No

Caption: Workflow for differentiating this compound from its isomer.

Fluorexetamine_Fragmentation cluster_other_frags Other Characteristic Fragments parent This compound [M+H]+ = 236.1445 loss1 Loss of CO or C2H4 parent->loss1 fragment3 m/z = 125 (Fluorophenyl moiety) parent->fragment3 fragment4 m/z = 91 (Tropylium ion) parent->fragment4 fragment1 m/z = 207 loss1->fragment1 loss2 Subsequent Loss fragment1->loss2 fragment2 m/z = 179 loss2->fragment2

Caption: Proposed fragmentation pathway of this compound.

Mass_Spectra_Troubleshooting start Unexpected Mass Spectrum? q1 Unexpected high m/z peaks (e.g., [M+23], [M+39])? start->q1 a1 Likely Sodium/Potassium Adducts. Check solvents, glassware, and use mobile phase modifiers. q1->a1 Yes q2 Poor signal intensity in complex matrix (e.g., urine)? q1->q2 No a1->q2 a2 Potential Matrix Effects. Optimize sample prep (SPE), use internal standards. q2->a2 Yes q3 Spectrum matches library but retention time is off? q2->q3 No a2->q3 a3 Possible Isomer (2-fluoro-2-oxo-PCE). Requires confirmation with CRM. q3->a3 Yes end Consult further literature or technical support. q3->end No a3->end

Caption: Troubleshooting common mass spectra interpretation issues.

References

Enhancing the sensitivity of Fluorexetamine detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Fluorexetamine, particularly in low-concentration samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Issue 1: Poor Sensitivity / Low Signal Intensity

Q: My signal intensity for this compound is very low, close to the limit of detection. How can I enhance the sensitivity?

A: Low sensitivity is a common challenge, especially with low-concentration samples. Here are several strategies to boost your signal:

  • Optimize Sample Preparation: The goal is to concentrate your analyte and remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating analytes from complex matrices like plasma or urine. A mixed-mode cation exchange SPE cartridge is often suitable for arylcyclohexylamines.

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts. Ensure you are using an appropriate solvent and pH to maximize the partitioning of this compound into the organic phase.

    • Protein Precipitation (PPT): While quick, PPT is the least clean method and may not be suitable for trace analysis due to significant matrix effects. If you must use PPT, ensure your chromatographic method has excellent separation.

  • Chemical Derivatization: Derivatizing the secondary amine group of this compound can significantly improve its ionization efficiency in the mass spectrometer.

    • Dansyl Chloride: This reagent reacts with primary and secondary amines to form a derivative that is more readily ionized in positive mode electrospray ionization (ESI).[1] This not only enhances sensitivity but also improves chromatographic retention on reverse-phase columns.[1]

  • Optimize LC-MS/MS Parameters:

    • Ion Source Optimization: Fine-tune the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the generation of this compound ions.

    • Mobile Phase Composition: Use high-purity, LC-MS grade solvents and additives. The addition of a small amount of a volatile acid like formic acid to the mobile phase can improve the protonation of this compound and enhance the signal in positive ion mode.

    • Column Selection: Using a column with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity by reducing on-column dilution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the likely causes and solutions?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amine group of this compound and acidic residual silanols on the silica-based column.

    • Solution:

      • Add a small amount of a basic modifier like ammonium hydroxide to the mobile phase to compete for the active sites.

      • Use a column with a highly inert stationary phase or an end-capped column.

      • Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the initial mobile phase.

  • Peak Fronting:

    • Cause: Column overload due to injecting too much sample mass.

    • Solution:

      • Dilute the sample.

      • Reduce the injection volume.

Issue 3: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. How can I stabilize it?

A: Retention time shifts can lead to misidentification of the analyte.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Mobile Phase Changes: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

    • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

    • Pump Issues: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.

Issue 4: High Background Noise

Q: I'm observing a high background signal in my chromatograms, which is affecting my signal-to-noise ratio. What can I do?

A: High background noise can obscure low-level analyte peaks.

  • Possible Causes & Solutions:

    • Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and fresh reagents.

    • Carryover: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent to clean the injection system between samples.

    • Matrix Effects: Improve your sample cleanup procedure (e.g., switch from PPT to SPE) to remove more of the endogenous matrix components that can cause high background.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for enhancing this compound detection in urine?

A1: Solid-Phase Extraction (SPE) is generally the most effective method for urine samples. It provides excellent sample cleanup and allows for significant pre-concentration of the analyte, leading to enhanced sensitivity. For arylcyclohexylamines like this compound, a mixed-mode cation exchange SPE sorbent is recommended. Recovery rates using SPE can be as high as 90%.[2]

Q2: How does derivatization with Dansyl Chloride improve sensitivity?

A2: Dansyl chloride reacts with the secondary amine of this compound. The resulting derivative has two key advantages for LC-MS/MS analysis:

  • Improved Ionization: The dansyl group has a tertiary amine that is readily protonated, leading to a much stronger signal in positive mode ESI compared to the underivatized molecule.[1]

  • Enhanced Chromatography: The derivative is more hydrophobic, which improves its retention on reversed-phase columns, often moving it away from early-eluting, unretained matrix components.[1]

Q3: What are matrix effects, and how can I minimize them?

A3: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects:

  • Improve Sample Cleanup: Use more rigorous extraction methods like SPE to remove interfering substances.

  • Optimize Chromatography: Adjust your LC method to chromatographically separate this compound from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d4) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction during quantification.

Q4: What are the typical storage conditions for this compound in biological samples to ensure stability?

A4: While specific stability data for this compound in biological matrices is limited, data from the related compound fluoxetine suggests that it is stable for at least one month when stored at -20°C. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide representative data for the analysis of arylcyclohexylamines, which can be used as a starting point for method development for this compound.

Table 1: Comparison of Sample Preparation Methods for Arylcyclohexylamines in Plasma

Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)Limit of Quantification (LOQ) (ng/mL)
Protein Precipitation (PPT)85-95%15-25%1 - 5
Liquid-Liquid Extraction (LLE)80-90%5-15%0.1 - 1
Solid-Phase Extraction (SPE)>90%<10%<0.1

Data compiled from analogous compounds like ketamine.[3][4]

Table 2: Typical LC-MS/MS Parameters for Arylcyclohexylamine Analysis

ParameterSetting
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Example) Precursor Ion (Q1) -> Product Ion (Q3)
Collision Energy Optimized for specific analyte

These parameters should be optimized for your specific instrument and this compound standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization with Dansyl Chloride

  • Sample Preparation: Use the dried extract from the SPE protocol.

  • Reagent Preparation:

    • Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).

    • Prepare a 50 mM Dansyl Chloride solution in acetonitrile.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in 25 µL of acetonitrile/methanol.

    • Add 50 µL of a 1:1 mixture of the sodium carbonate buffer and the Dansyl Chloride solution.

    • Vortex and incubate at room temperature in the dark for 30-60 minutes.[1]

  • Quenching (Optional but Recommended): Add a small volume of a primary amine solution (e.g., methylamine) to quench the excess Dansyl Chloride.

  • Analysis: The sample is now ready for dilution and injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Sensitivity Enhancement cluster_analysis Analysis start Sample Receipt (Plasma/Urine) sample_pretreat Sample Pre-treatment (Add Internal Standard, Buffer) start->sample_pretreat end_node Data Reporting spe Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) sample_pretreat->spe drydown Evaporation to Dryness spe->drydown derivatization Derivatization (Dansyl Chloride) drydown->derivatization If required for low concentration reconstitution Reconstitution in Mobile Phase drydown->reconstitution Direct to analysis derivatization->reconstitution lcms LC-MS/MS Analysis (ESI+) reconstitution->lcms data_proc Data Processing (Integration & Quantification) lcms->data_proc data_proc->end_node

References

Validation & Comparative

Comparative Analysis of Fluorexetamine and Ketamine at the NMDA Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Fluorexetamine and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these compounds. While extensive data exists for ketamine, research on this compound is still emerging. This guide compiles the available experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation.

Introduction

Ketamine, a dissociative anesthetic, has garnered significant attention for its rapid-acting antidepressant effects, which are primarily mediated through its non-competitive antagonism of the NMDA receptor.[1][2][3] this compound (3'-Fluoro-2-oxo-PCE or 3-FXE) is a newer designer drug from the arylcyclohexylamine class, structurally related to ketamine, which is presumed to act as an NMDA receptor antagonist.[4][5][6] This guide aims to provide a comparative overview of their interactions with the NMDA receptor, based on currently available scientific literature.

Data Presentation: Quantitative Comparison

Quantitative data on the binding affinity and potency of ketamine at the NMDA receptor is well-documented. In contrast, peer-reviewed quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Comparative Quantitative Data at the NMDA Receptor

CompoundParameterValueReceptor SubtypeCommentsSource
Ketamine IC₅₀0.4–8.2 µMNot specified[7]
Kᵢ0.18–4.9 µMNot specified[7]
IC₅₀ (S-ketamine)4.1 ± 2.5 µMNR1/NR2AS-isomer is more potent than the R-isomer.[8]
IC₅₀ (R-ketamine)25 ± 4.1 µMNR1/NR2A[8]
IC₅₀ (S-ketamine)3.0 ± 0.3 µMNR1/NR2B[8]
IC₅₀ (R-ketamine)26 ± 2.4 µMNR1/NR2B[8]
This compound IC₅₀~1.4 µMNot specifiedPreclinical data; comparable to 2F-DCK.[9]
KᵢNot reported

Note: The IC₅₀ and Kᵢ values for ketamine can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the presence of other ligands.

Mechanism of Action at the NMDA Receptor

Ketamine is a non-competitive, open-channel blocker of the NMDA receptor.[1] This means it binds to a site within the receptor's ion channel (the "PCP site") only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[1][3] This "trapping" block prevents the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.[10] Recent studies also suggest that at lower, antidepressant-relevant concentrations, ketamine may act via an allosteric mechanism, stabilizing the receptor in a pre-open, desensitized state.[11][12]

This compound, due to its structural similarity to ketamine, is presumed to share a similar mechanism of action as an NMDA receptor antagonist.[4][13] The fluorine substitution on the phenyl ring may influence its binding affinity, potency, and pharmacokinetic profile.[9][13] However, detailed mechanistic studies on this compound are currently lacking in peer-reviewed literature.

Signaling Pathways

The antagonism of the NMDA receptor by ketamine initiates a cascade of downstream signaling events that are thought to contribute to its therapeutic effects. A key hypothesis is that by preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, ketamine disinhibits pyramidal neurons, leading to a surge in glutamate release.[14][15] This glutamate surge then activates AMPA receptors, triggering signaling pathways involved in neuroplasticity, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, ultimately leading to synaptogenesis.[14][15]

NMDA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion opens to allow BDNF_mTOR BDNF/mTOR Pathway AMPA_R->BDNF_mTOR activates Ca_ion->BDNF_mTOR activates Synaptogenesis Synaptogenesis BDNF_mTOR->Synaptogenesis promotes Ketamine Ketamine/ This compound Ketamine->NMDA_R blocks

Caption: NMDA receptor signaling pathway and the inhibitory action of ketamine/Fluorexetamine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity at the NMDA receptor. Below are representative protocols for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer and centrifuge to isolate the membrane fraction containing NMDA receptors.[16][17]

  • Incubation: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), glutamate, and glycine, along with varying concentrations of the unlabeled test compound (this compound or ketamine).[16][17]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[16]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[16]

Radioligand_Binding_Workflow A 1. Membrane Preparation (Rat Forebrain) B 2. Incubation - Membranes - [³H]MK-801 (Radioligand) - Test Compound (e.g., this compound) A->B C 3. Vacuum Filtration (Separate bound/free radioligand) B->C D 4. Scintillation Counting (Measure radioactivity) C->D E 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ D->E Comparative_Analysis_Logic A Structural Analysis (Arylcyclohexylamines) B Hypothesized Mechanism (NMDA Receptor Antagonism) A->B C In Vitro Characterization - Binding Affinity (Ki) - Potency (IC₅₀) B->C D Functional Assays (Electrophysiology) B->D G Comparative Efficacy & Safety Profile C->G E Downstream Signaling (e.g., BDNF, mTOR) D->E D->G F In Vivo Effects (Preclinical Models) E->F F->G

References

Cross-Reactivity of Fluorexetamine with Common Immunoassay Drug Screens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class, structurally related to well-known dissociatives like ketamine and phencyclidine (PCP). As the use of such compounds becomes more prevalent, understanding their potential to interfere with standard drug screening methods is of paramount importance for clinical and forensic toxicology. This guide provides a comparative analysis of the potential cross-reactivity of this compound with common immunoassay-based drug screens. Due to a lack of direct experimental data on this compound, this guide leverages data from structurally similar arylcyclohexylamine analogs to infer potential cross-reactivity.

Structural Comparison of Arylcyclohexylamines

The potential for cross-reactivity in immunoassays is largely dependent on the structural similarity between the target analyte and the interfering substance. The antibody used in the assay recognizes specific structural features, or epitopes. Substances that share key structural motifs with the target drug are more likely to bind to the antibody and produce a false-positive result.

This compound shares the core arylcyclohexylamine scaffold with compounds known to cross-react with certain immunoassays. The following table details the chemical structures of this compound and related compounds.

CompoundChemical StructureIUPAC NameMolecular Formula
This compound (FXE) [Image of the chemical structure of this compound]2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[1][2]C₁₄H₁₈FNO
2-Fluoro-2-oxo-PCE [Image of the chemical structure of 2-Fluoro-2-oxo-PCE]2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[3][4][5][6]C₁₄H₁₈FNO
3-Methoxyphencyclidine (3-MeO-PCP) [Image of the chemical structure of 3-Methoxyphencyclidine]1-[1-(3-methoxyphenyl)cyclohexyl]piperidine[7][8][9][10][11]C₁₈H₂₇NO
Methoxetamine (MXE) [Image of the chemical structure of Methoxetamine]2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one[12][13][14][15]C₁₅H₂₁NO₂
Ketamine [Image of the chemical structure of Ketamine]2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-oneC₁₃H₁₆ClNO
Phencyclidine (PCP) [Image of the chemical structure of Phencyclidine]1-(1-phenylcyclohexyl)piperidineC₁₇H₂₅N

Potential Cross-Reactivity with Immunoassay Screens

Direct experimental data on the cross-reactivity of this compound with common drug screening immunoassays is not currently available in peer-reviewed literature. However, based on studies of structurally similar arylcyclohexylamines, it is possible to infer potential cross-reactivity.

PCP Immunoassays:

Studies have shown that several ketamine and PCP analogs can produce false-positive results on PCP immunoassays. Given this compound's structural similarity to these compounds, particularly the presence of the arylcyclohexylamine core, there is a significant potential for cross-reactivity with PCP screening assays. The degree of cross-reactivity will depend on the specific antibodies used in the immunoassay kit.

Ketamine Immunoassays:

While specific ketamine immunoassays are less common in general drug screening panels, they are used in certain clinical and research settings. The structural similarity of this compound to ketamine, particularly the cyclohexanone ring and the ethylamino group (similar to ketamine's methylamino group), suggests a possibility of cross-reactivity. However, the substitution on the phenyl ring (fluoro- group in this compound vs. chloro- group in ketamine) may influence antibody recognition. Some ketamine antibodies have shown cross-reactivity with norketamine, a metabolite of ketamine, at a lower percentage than with ketamine itself[16].

The following table summarizes the inferred potential for cross-reactivity based on available data for related compounds.

Immunoassay TargetCross-Reactivity Potential of this compoundSupporting Evidence from Analogs
Phencyclidine (PCP) High Structurally similar arylcyclohexylamines like 3-MeO-PCP and Methoxetamine have demonstrated cross-reactivity with PCP immunoassays.
Ketamine Moderate Structural similarity to ketamine. The extent of cross-reactivity would depend on the specificity of the antibody used in the assay.
Amphetamines Low While some arylcyclohexylamines have shown unexpected cross-reactivity, the core structure is significantly different from amphetamine and its derivatives.
Opiates Low No significant structural similarity to opioid compounds.
Cannabinoids Low No structural similarity to THC or other cannabinoids.
Benzodiazepines Low No structural similarity to benzodiazepine compounds.

Experimental Protocols

For researchers intending to validate the cross-reactivity of this compound, the following general experimental protocol, derived from methodologies used for other novel psychoactive substances, is recommended.

Objective: To determine the cross-reactivity of this compound with commercially available immunoassay drug screens for PCP, ketamine, and other common drugs of abuse.

Materials:

  • This compound analytical standard

  • Drug-free human urine

  • Commercially available immunoassay test kits (e.g., ELISA, lateral flow) for PCP, ketamine, amphetamines, opiates, cannabinoids, and benzodiazepines

  • Pipettes and other standard laboratory equipment

  • Confirmatory analysis instrumentation (GC-MS or LC-MS/MS)

Methodology:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Spike aliquots of drug-free human urine with the this compound dilutions to achieve a range of final concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Immunoassay Screening:

    • Analyze the spiked urine samples using the selected commercial immunoassay kits according to the manufacturer's instructions.

    • Include positive and negative controls for each assay.

    • Record the results (positive/negative) for each concentration of this compound.

    • For quantitative or semi-quantitative assays, record the measured concentration or signal intensity.

  • Determination of Cross-Reactivity:

    • The cross-reactivity can be calculated as a percentage using the following formula: % Cross-Reactivity = (Concentration of target drug that gives a positive result / Concentration of this compound that gives a positive result) x 100

    • A positive result is typically defined by the cut-off concentration specified by the immunoassay manufacturer.

  • Confirmatory Analysis:

    • To confirm that the positive results are due to this compound and not contamination, a subset of the positive samples should be analyzed using a confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Visualizations

Signaling Pathway of Arylcyclohexylamine Cross-Reactivity

cluster_0 Immunoassay cluster_1 Analytes Antibody Antibody Signal Generation Signal Generation Antibody->Signal Generation Binding Event Target Drug (e.g., PCP) Target Drug (e.g., PCP) Target Drug (e.g., PCP)->Antibody Specific Binding This compound This compound This compound->Antibody Potential Cross-Reactivity Other Arylcyclohexylamines Other Arylcyclohexylamines Other Arylcyclohexylamines->Antibody Known Cross-Reactivity Positive Result Positive Result Signal Generation->Positive Result False-Positive Result False-Positive Result Signal Generation->False-Positive Result

Caption: Potential for this compound to cause a false-positive result in a PCP immunoassay.

Experimental Workflow for Cross-Reactivity Testing

Start Start Prepare this compound Standards Prepare this compound Standards Start->Prepare this compound Standards Spike Drug-Free Urine Spike Drug-Free Urine Prepare this compound Standards->Spike Drug-Free Urine Perform Immunoassay Screening Perform Immunoassay Screening Spike Drug-Free Urine->Perform Immunoassay Screening Record Results Record Results Perform Immunoassay Screening->Record Results Analyze Data Analyze Data Record Results->Analyze Data Confirmatory Testing (GC-MS/LC-MS) Confirmatory Testing (GC-MS/LC-MS) Analyze Data->Confirmatory Testing (GC-MS/LC-MS) End End Confirmatory Testing (GC-MS/LC-MS)->End

Caption: A generalized workflow for determining the cross-reactivity of a novel compound.

Conclusion

While definitive experimental data on the cross-reactivity of this compound with common immunoassay drug screens is lacking, its structural similarity to other arylcyclohexylamines strongly suggests a high potential for producing false-positive results, particularly for phencyclidine (PCP) assays. There is also a moderate potential for cross-reactivity with ketamine-specific immunoassays. It is crucial for toxicology laboratories and clinicians to be aware of this possibility when interpreting presumptive positive results from individuals suspected of using novel psychoactive substances. Confirmatory testing using more specific methods like GC-MS or LC-MS/MS is essential to avoid misinterpretation of screening results and to ensure appropriate clinical and legal outcomes. Further research is needed to empirically determine the cross-reactivity profile of this compound with a wide range of commercially available immunoassays.

References

A Head-to-Head Comparison of GC-MS and LC-MS for Fluorexetamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like Fluorexetamine (FXE), an analogue of ketamine, presents a significant challenge for analytical laboratories. Accurate and reliable identification and quantification of such compounds are crucial for forensic toxicology, clinical diagnostics, and drug development. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a head-to-head comparison of these two methods for the analysis of this compound, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

Due to the limited availability of direct head-to-head comparative validation studies for this compound, the following table summarizes typical performance characteristics observed for the analysis of related arylcyclohexylamines and similar compounds by GC-MS and LC-MS. This data provides a reasonable expectation of the performance of each technique for this compound analysis.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Typically in the low ng/mL range. For comprehensive screens, LODs can be higher.[1]Generally lower, often in the sub-ng/mL to low pg/mL range.[2][3]
Limit of Quantitation (LOQ) Commonly in the low to mid ng/mL range.[2]Can achieve low ng/mL to sub-ng/mL levels, offering high sensitivity.[2][3]
**Linearity (R²) **Good linearity is achievable (R² > 0.99) within a defined concentration range.[4]Excellent linearity (R² > 0.999) over a wider dynamic range is common.[2][5]
Sample Throughput Can be lower due to longer run times and potential need for derivatization.[6]Generally higher due to faster separation times and direct injection of aqueous samples.
Compound Amenability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or thermally labile metabolites.[6]Applicable to a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS.More prone to matrix effects which can impact accuracy and precision, requiring careful method development and often the use of internal standards.[2]
Specificity High, based on both retention time and mass spectral fragmentation patterns.High, with the added dimension of precursor and product ion monitoring in MS/MS for enhanced specificity.

Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol is based on established methods for the analysis of novel psychoactive substances, including arylcyclohexylamines.[7]

1. Sample Preparation (Blood/Urine):

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol and water.

    • Load the pre-treated sample (e.g., hydrolyzed urine or diluted blood).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with an appropriate organic solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization (Optional but often recommended for arylcyclohexylamines):

    • To improve chromatographic peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be performed.

    • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 70°C) for a specified time.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5975 Series GC/MSD System or similar.[8]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

LC-MS/MS Protocol for this compound Analysis

This protocol is based on methodologies for the analysis of this compound and related compounds using LC-high-resolution mass spectrometry (LC-QTOF-MS).[8]

1. Sample Preparation (Blood/Urine):

  • Protein Precipitation (for plasma/blood):

    • Add a precipitating agent (e.g., acetonitrile or methanol) to the sample in a 3:1 ratio.

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the sample pH to basic (e.g., pH 9-10).

    • Add an immiscible organic solvent (e.g., ethyl acetate/hexane mixture).

    • Vortex to facilitate extraction and centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[8]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera XR UHPLC or equivalent.[8]

  • Column: Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or similar.[8]

  • Mobile Phase:

    • A: 10 mM ammonium formate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high aqueous percentage, ramping up the organic phase to elute the analyte.

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex TripleTOF® 5600+ or a triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound. For qualitative analysis, a full scan or product ion scan can be utilized.

    • Source Temperature: 500°C.[8]

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: Workflow for this compound analysis using GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Extraction Protein Precipitation or LLE Sample->Extraction LC_Column LC Column (Separation) Extraction->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source MS_Analyzer MS Analyzer (Detection) ESI_Source->MS_Analyzer Data_Acquisition Data Acquisition MS_Analyzer->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: Workflow for this compound analysis using LC-MS/MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques capable of the reliable analysis of this compound. The choice between the two often depends on the specific requirements of the laboratory and the analytical goals.

  • GC-MS is a robust and well-established technique, particularly for comprehensive screening in forensic toxicology. Its lower susceptibility to matrix effects can be an advantage. However, the potential need for derivatization and longer run times can limit sample throughput.

  • LC-MS/MS offers superior sensitivity and higher throughput, making it ideal for quantitative applications where low detection limits are required, such as in clinical and pharmacokinetic studies. Its ability to analyze a wider range of compounds without derivatization is a significant advantage. However, careful method development is necessary to mitigate potential matrix effects.

For laboratories requiring high sensitivity and high throughput for the quantitative analysis of this compound and its metabolites, LC-MS/MS is generally the preferred method. For routine screening and qualitative identification in forensic settings, GC-MS remains a highly valuable and reliable tool. Ultimately, the selection of the most appropriate technique will depend on a careful consideration of the analytical needs, available instrumentation, and desired performance characteristics.

References

Validating a Quantitative Method for Fluorexetamine in Whole Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like Fluorexetamine (FXE), an analogue of ketamine, presents a significant challenge for forensic and clinical toxicology.[1][2][3] Accurate and reliable quantification of FXE in whole blood is crucial for understanding its pharmacokinetics, assessing its physiological effects, and in death investigations. This guide provides a comparative overview of potential analytical methods for the quantitative determination of this compound in whole blood, with a focus on a proposed validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Comparison of Analytical Methods

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for NPS in complex biological matrices like whole blood.[4][5] While various methods can be employed, they differ significantly in their performance characteristics.

Parameter LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry) HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)
Selectivity Very High (based on parent and product ion transitions)High (based on mass spectrum)Low to Moderate (risk of co-eluting interferences)
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL[6][7][8]5 - 50 ng/mL[9]> 50 ng/mL
Linearity (Typical Range) 0.5 - 500 ng/mL[8][9]10 - 1000 ng/mL100 - 2000 ng/mL
Accuracy (% Bias) Within ±15%[10][11]Within ±20%Within ±25%
Precision (%RSD) < 15%[10][11]< 20%< 25%
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)[5][6][12]LLE or SPE, often requires derivatization[9]Protein precipitation, LLE, or SPE
Throughput HighModerateModerate to High
Cost HighModerateLow
Comments Gold standard for quantitative analysis of drugs in biological fluids due to high sensitivity and selectivity.Robust and widely used, but may require derivatization for polar compounds and can be less sensitive than LC-MS/MS.[5][13]Limited by lower sensitivity and potential for interferences, making it less suitable for low concentrations of NPS in whole blood.

Proposed Gold Standard: A Validated LC-MS/MS Method

LC-MS/MS is the recommended technique for the quantitative analysis of this compound in whole blood due to its superior sensitivity, selectivity, and robustness.[4][5] Below is a detailed experimental protocol for a proposed validated method.

Experimental Protocol: LC-MS/MS Quantification of this compound in Whole Blood

1. Scope: This method is intended for the quantitative determination of this compound in human whole blood.

2. Materials and Reagents:

  • This compound analytical standard

  • This compound-d5 (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Blank human whole blood

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of whole blood, add 20 µL of internal standard solution (this compound-d5, 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: [To be determined based on experimental data, e.g., precursor ion > product ion]

    • This compound-d5: [To be determined based on experimental data, e.g., precursor ion > product ion]

5. Method Validation: The method should be validated according to established guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[14][15][16] Key validation parameters include:

  • Selectivity: Analysis of at least six different blank whole blood samples to assess for interferences.

  • Linearity: A calibration curve with at least five non-zero calibrators over the expected concentration range (e.g., 0.5 - 500 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing replicates of low-concentration samples.

  • Precision and Accuracy: Evaluated at low, medium, and high concentrations within the linear range, with acceptance criteria typically within ±15% (±20% at the LOQ).[10][11]

  • Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term benchtop stability, and long-term storage.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Fluorexetamine_Quantification_Workflow sample_collection Whole Blood Sample Collection is_addition Internal Standard Spiking (this compound-d5) sample_collection->is_addition sample_prep Sample Preparation (Solid-Phase Extraction) is_addition->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis report Report Results data_analysis->report

Caption: Workflow for the quantitative analysis of this compound in whole blood by LC-MS/MS.

Conclusion

The quantitative analysis of this compound in whole blood requires a sensitive, selective, and validated analytical method. While several techniques can be employed, LC-MS/MS stands out as the gold standard, offering the necessary performance for reliable quantification in complex biological matrices. The provided protocol and validation guidelines offer a robust framework for laboratories to develop and implement a method for the accurate determination of this compound, aiding in clinical and forensic investigations. The validation of such methods should adhere to international standards to ensure data of the highest quality and reliability.[17][18]

References

A Comparative Analysis of the Pharmacological Effects of Fluorexetamine and Methoxetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of two arylcyclohexylamine compounds, Fluorexetamine (FXE) and Methoxetamine (MXE). While both substances are recognized for their dissociative properties, the extent of their pharmacological characterization differs significantly. This document aims to synthesize the available experimental data, highlight the known pharmacological profiles, and underscore the existing knowledge gaps, particularly concerning this compound.

Introduction

This compound (FXE) and Methoxetamine (MXE) are structurally related to ketamine and phencyclidine (PCP) and are classified as arylcyclohexylamines.[1] MXE emerged in the early 2010s as a novel psychoactive substance and has been the subject of considerable pharmacological research. In contrast, FXE is a more recent emergent, and robust scientific data on its pharmacological effects are scarce.[1][2] A significant challenge in evaluating the pharmacology of FXE is the potential for misidentification with its positional isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which can confound analytical and pharmacological findings.[2] This guide will present a side-by-side comparison based on the currently available scientific literature.

Comparative Pharmacological Profiles

The primary mechanism of action for arylcyclohexylamines involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This interaction blocks the ion channel, leading to the characteristic dissociative and anesthetic effects. However, variations in substitutions on the aryl and amine groups can lead to differing affinities for other receptors and transporters, resulting in distinct pharmacological profiles.

Pharmacodynamics

Methoxetamine (MXE) has been demonstrated to be a potent NMDA receptor antagonist. In addition to its action on the glutamatergic system, MXE also exhibits significant affinity for the serotonin transporter (SERT), acting as a serotonin reuptake inhibitor.[5] This dual action is thought to contribute to its reported antidepressant effects.[5] Some studies also suggest an interaction with 5-HT2 receptors, which may play a role in its sensorimotor effects.

This compound (FXE) , due to its structural similarity to other arylcyclohexylamines, is presumed to act as an NMDA receptor antagonist.[1] However, to date, there is a lack of published scientific studies providing specific receptor binding affinities for FXE. Its affinity for other receptors and transporters, including the serotonin transporter, has not been experimentally determined.

In Vivo Effects

Methoxetamine (MXE) has been shown to induce a range of behavioral and physiological effects in animal models, including hyperlocomotion, deficits in prepulse inhibition (a measure of sensorimotor gating), and antidepressant-like effects.

This compound (FXE) has been anecdotally reported to have dissociative effects similar to ketamine.[6] However, there is a lack of controlled in vivo studies in the scientific literature to substantiate these claims and to provide a comprehensive profile of its behavioral and physiological effects. A toxicology report noted its presence in a postmortem case, but this does not provide detailed pharmacological data.[7]

Metabolism

The metabolism of Methoxetamine (MXE) has been studied, with major metabolites identified as O-desmethylmethoxetamine and normethoxetamine.

For This compound (FXE) , there is limited information on its metabolic fate. One conference abstract reported an unsuccessful attempt to identify metabolites using in vitro models with HepG2 cells, suggesting that metabolic rates may be low in this system or that the metabolites were not detectable under the experimental conditions.[8] A toxicology report identified FXE in biological samples but did not detail its metabolites.[7]

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for Methoxetamine. Data for this compound are largely unavailable in the peer-reviewed scientific literature.

Table 1: Receptor and Transporter Binding Affinities

CompoundTargetKi (nM)Assay TypeSpecies
Methoxetamine (MXE) NMDA Receptor (PCP site)259Radioligand BindingHuman
Serotonin Transporter (SERT)481Radioligand BindingHuman
This compound (FXE) NMDA ReceptorNot Reported--
Serotonin Transporter (SERT)Not Reported--

Table 2: In Vivo Behavioral Effects

CompoundTestEffectSpecies
Methoxetamine (MXE) Locomotor ActivityHyperlocomotionRat
Prepulse InhibitionDeficitRat
Forced Swim TestAntidepressant-likeMouse
This compound (FXE) VariousNot Reported in Scientific Literature-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the PCP site of the NMDA receptor.

  • Tissue Preparation: Rat forebrains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: The assay is performed in tubes containing the membrane homogenate, a radioligand (e.g., [3H]MK-801), and varying concentrations of the unlabeled test compound (this compound or Methoxetamine). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Locomotor Activity Test

This protocol describes the assessment of spontaneous locomotor activity in rodents.

  • Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.

  • Acclimation: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate to the new environment.

  • Procedure: Each animal is placed individually in the center of the open-field arena. The animal is allowed to explore the arena for a predetermined period (e.g., 30-60 minutes).

  • Drug Administration: After a habituation period, the animals are administered the test compound (this compound or Methoxetamine) or a vehicle control.

  • Data Collection: Locomotor activity is recorded, including parameters such as total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency.

  • Data Analysis: The collected data are analyzed to compare the locomotor activity between the drug-treated and control groups.

Prepulse Inhibition (PPI) Test

This protocol details the procedure for measuring sensorimotor gating in rodents.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period with background white noise.

  • Procedure: The test consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response is measured for each trial type.

  • Data Analysis: The percentage of prepulse inhibition is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

In Vitro Metabolism Study using HepG2 Cells

This protocol describes a method to investigate the metabolism of a compound using a human hepatoma cell line.

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) in an incubator at 37°C with 5% CO2.

  • Incubation with Test Compound: Once the cells reach a desired confluency, the culture medium is replaced with a medium containing the test compound (this compound or Methoxetamine) at a specific concentration.

  • Time-Course Experiment: Samples of the culture medium and/or cell lysates are collected at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: The collected samples are processed to extract the parent compound and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Analytical Method: The extracts are analyzed using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The rate of disappearance of the parent compound and the formation of metabolites over time are determined to assess the metabolic stability and identify the metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for Methoxetamine and a putative pathway for this compound, along with a typical experimental workflow for pharmacological characterization.

cluster_MXE Methoxetamine (MXE) Signaling Pathway MXE Methoxetamine (MXE) NMDA_R NMDA Receptor MXE->NMDA_R Antagonism SERT Serotonin Transporter (SERT) MXE->SERT Inhibition Glutamate_Block Blockade of Glutamatergic Neurotransmission NMDA_R->Glutamate_Block Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Dissociative_Effects Dissociative Effects Glutamate_Block->Dissociative_Effects Antidepressant_Effects Antidepressant Effects Serotonin_Increase->Antidepressant_Effects

Caption: Proposed signaling pathway for Methoxetamine (MXE).

cluster_FXE Putative this compound (FXE) Signaling Pathway (Hypothetical) FXE This compound (FXE) NMDA_R NMDA Receptor FXE->NMDA_R Presumed Antagonism Other_Targets Other Potential Targets (e.g., SERT?) FXE->Other_Targets Glutamate_Block Blockade of Glutamatergic Neurotransmission NMDA_R->Glutamate_Block Downstream_Effects Downstream Effects (Largely Uncharacterized) Other_Targets->Downstream_Effects Dissociative_Effects Presumed Dissociative Effects Glutamate_Block->Dissociative_Effects

Caption: Putative signaling pathway for this compound (FXE).

cluster_Workflow Experimental Workflow for Pharmacological Characterization start Test Compound (FXE or MXE) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo receptor_binding Receptor Binding Assays (NMDA, SERT, etc.) in_vitro->receptor_binding metabolism_study In Vitro Metabolism (e.g., HepG2, Microsomes) in_vitro->metabolism_study data_analysis Data Analysis and Profile Comparison receptor_binding->data_analysis metabolism_study->data_analysis behavioral_assays Behavioral Assays (Locomotor, PPI, etc.) in_vivo->behavioral_assays pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd behavioral_assays->data_analysis pk_pd->data_analysis

Caption: Experimental workflow for pharmacological characterization.

Conclusion

This comparative guide highlights the significant disparity in the pharmacological understanding of Methoxetamine and this compound. MXE has a relatively well-characterized profile as an NMDA receptor antagonist and serotonin reuptake inhibitor with demonstrable in vivo effects. In stark contrast, the pharmacological profile of this compound remains largely uninvestigated in the scientific literature. Its presumed activity as an NMDA receptor antagonist is based on its structural similarity to other arylcyclohexylamines, but this requires experimental verification.

For researchers, scientists, and drug development professionals, this underscores a critical knowledge gap. Future research should prioritize the comprehensive pharmacological characterization of this compound, including:

  • Receptorome screening: To determine its binding affinities at a wide range of receptors and transporters.

  • In vivo behavioral and physiological studies: To elucidate its functional effects in validated animal models.

  • Metabolic profiling: To identify its major metabolites and the enzymes responsible for its biotransformation.

A thorough understanding of the pharmacology of this compound is essential for assessing its potential therapeutic applications, as well as its toxicological and abuse liability. The lack of data for FXE should be a strong cautionary note for any consideration of this compound in a research or development context.

References

A Guide to the Inter-Laboratory Validation of a Fluorexetamine Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of a Fluorexetamine (FXE) analytical standard, a crucial step in ensuring the accuracy, reliability, and consistency of analytical data across different research and development settings. While specific inter-laboratory validation data for a commercial this compound standard is not publicly available, this document outlines a comprehensive validation plan based on established analytical techniques for FXE and validated methodologies for analogous compounds.

Introduction to this compound Analysis

This compound is a novel psychoactive substance of the arylcyclohexylamine class. Accurate and precise quantification is essential for forensic, clinical, and research applications. The primary analytical techniques employed for the detection and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2]

An inter-laboratory validation study aims to establish the performance characteristics of an analytical method when used by different laboratories. This process is critical for standardizing methodology and ensuring that results are comparable and reproducible, a cornerstone of quality assurance in drug analysis.

Proposed Inter-Laboratory Validation Plan

This section outlines the key validation parameters to be assessed in an inter-laboratory study for a this compound analytical standard. The acceptance criteria provided are based on typical requirements for bioanalytical method validation and can be adapted based on the specific application.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of this compound.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy (Trueness) The closeness of the mean test results to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1; Accuracy and precision within acceptable limits.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.CV of results should not be significantly affected by minor changes in method parameters.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.
Comparison of Analytical Techniques for this compound
TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[1]High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization for some compounds, not suitable for thermally labile molecules.
LC-QTOF-MS Separation of compounds in a liquid phase followed by high-resolution mass analysis.[2]High sensitivity and selectivity, suitable for a wide range of compounds, provides accurate mass data for formula determination.Higher instrument cost and complexity.

Experimental Protocols

The following are model protocols for key validation experiments. These should be adapted and finalized in a formal study protocol distributed to all participating laboratories.

Linearity Assessment
  • Preparation of Calibration Standards: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of at least six calibration standards by serial dilution to cover the expected range of concentrations in the study samples.

  • Analysis: Analyze each calibration standard in triplicate using the validated analytical method (e.g., LC-QTOF-MS).

  • Data Evaluation: Plot the mean peak area response against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Accuracy and Precision Determination
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate stock solution of the this compound standard.

  • Analysis:

    • Repeatability (Intra-assay precision): Analyze six replicates of each QC level in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze three replicates of each QC level on three different days.

  • Data Evaluation:

    • Accuracy: Calculate the percentage of the nominal concentration for each QC sample.

    • Precision: Calculate the coefficient of variation (CV %) for the replicates at each QC level.

Visualization of Workflows

The following diagrams illustrate the proposed workflow for the inter-laboratory validation study and the relationship between the different validation parameters.

G cluster_0 Phase 1: Protocol Development & Standard Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis A Develop Standardized Validation Protocol B Distribute this compound Analytical Standard A->B C Distribute Blinded QC Samples B->C D Laboratory 1 Analysis C->D E Laboratory 2 Analysis C->E F Laboratory N Analysis C->F G Centralized Data Collection D->G E->G F->G H Statistical Evaluation of Validation Parameters G->H I Generation of Final Validation Report H->I

Caption: Workflow for the Inter-laboratory Validation of a this compound Standard.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Stability Stability Method Validation->Stability Linearity->Accuracy Linearity->Precision Accuracy->LOQ Precision->LOQ

Caption: Logical Relationships Between Key Analytical Method Validation Parameters.

References

Distinguishing Fluorexetamine and its Positional Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories. Among these, arylcyclohexylamines like Fluorexetamine (FXE) and its isomers are of significant interest due to their dissociative effects. Distinguishing between positional isomers of these compounds is crucial for accurate identification, toxicological assessment, and legal classification. This guide provides a comparative analysis of the mass fragmentation patterns of this compound (3-fluoro-2-oxo-PCE) and its 2-fluoro and 4-fluoro positional isomers, supported by experimental data and detailed methodologies.

Comparative Mass Fragmentation Data

The differentiation of this compound and its isomers by mass spectrometry can be challenging due to their highly similar fragmentation patterns under electron ionization (EI). However, subtle yet consistent differences in the relative abundances of key fragment ions can be used for their discrimination. The following table summarizes the major mass-to-charge ratios (m/z) and their approximate relative intensities observed in the gas chromatography-mass spectrometry (GC-MS) analysis of the three isomers.

m/zProposed Fragment2-fluoro-2-oxo-PCE (2-FXE)This compound (3-fluoro-2-oxo-PCE or 3-FXE)4-fluoro-2-oxo-PCE (4-FXE)
235[M]+•LowLowLow
206[M-C2H5]+ModerateModerateModerate
178[M-C2H5N-CO]+LowLowLow
163[M-C4H8NO]+ModerateModerateHigh
133[C9H8F]+ModerateHighModerate
109[C6H4F-CH2]+HighHighHigh
95 [C6H4F]+ High Low Low
77[C6H5]+LowLowLow

Note: Relative intensities are categorized as Low, Moderate, and High based on visual inspection of publicly available spectra. Precise values may vary depending on instrumentation and analytical conditions.

A key diagnostic feature is the ion at m/z 95 , corresponding to the fluorophenyl cation. The relative abundance of this ion is significantly higher in the mass spectrum of 2-fluoro-2-oxo-PCE compared to its 3-fluoro and 4-fluoro isomers[1]. This difference provides a reliable basis for distinguishing the 2-fluoro isomer from the others. The differentiation between the 3-fluoro and 4-fluoro isomers is more subtle and often relies on chromatographic separation in conjunction with minor differences in the relative intensities of other fragments.

Experimental Protocols

The following methodologies are representative of typical analytical procedures for the analysis of this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled to a mass selective detector (MSD) is suitable for the analysis.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used[1].

    • Injector: Split/splitless injector, operated in split mode with a ratio of 1:50 at a temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: An initial temperature of 170 °C held for 1 minute, followed by a ramp of 8 °C/min to 190 °C, then a ramp of 18 °C/min to 293 °C and held for 6.1 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

For higher resolution and accurate mass measurements, LC-QTOF-MS is a powerful technique.

  • Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

    • Mobile Phase: A gradient elution with Mobile Phase A consisting of 10 mM ammonium formate in water (pH 3.0) and Mobile Phase B consisting of a 50:50 mixture of methanol and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-510 for TOF-MS and m/z 50-510 for MS/MS.

    • Collision Energy: A collision energy spread, for example, 35 ± 15 eV, can be used for fragmentation in MS/MS experiments.

Fragmentation Pathways and Visualization

The mass spectral fragmentation of this compound and its isomers is primarily driven by cleavage of the cyclohexanone ring and the ethylamino side chain. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.

G General Fragmentation Pathway of this compound Isomers (EI-MS) parent This compound Isomer (m/z 235) frag1 Loss of C2H5 (m/z 206) parent->frag1 - C2H5 frag3 Loss of C4H8NO (m/z 163) parent->frag3 - C4H8NO frag4 Fluorotropylium ion (m/z 109) parent->frag4 Rearrangement frag2 Loss of CO from frag1 (m/z 178) frag1->frag2 - CO frag5 Fluorophenyl cation (m/z 95) frag4->frag5 - CH2 G Proposed Formation of the Diagnostic m/z 95 Ion parent 2-Fluoro-2-oxo-PCE Molecular Ion (m/z 235) intermediate Fluorotropylium Intermediate (m/z 109) parent->intermediate Ring Cleavage & Rearrangement ion95 Fluorophenyl Cation (m/z 95) intermediate->ion95 - CH2

References

A Comparative In Vivo Analysis of Fluorexetamine and PCP in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Fluorexetamine (FXE) and Phencyclidine (PCP) in rodent models, drawing upon available preclinical data. While both are classified as arylcyclohexylamine dissociative hallucinogens, a direct comparative analysis is challenging due to the limited research on this compound. This document synthesizes existing data for each compound to offer a parallel examination of their behavioral, neurochemical, and toxicological profiles.

Behavioral Effects

Locomotor Activity

PCP administration in rodents typically induces hyperlocomotion, a behavioral change often used as an index for positive symptoms in animal models of schizophrenia.[1] The dose-response relationship for PCP-induced locomotor activity often follows a biphasic pattern, where lower to moderate doses increase activity, and very high doses may lead to ataxia and a subsequent decrease in locomotion.[2][3][4][5]

Table 1: PCP-Induced Locomotor Activity in Rodents

SpeciesDose Range (mg/kg)Route of AdministrationObserved Effect on Locomotor ActivityReference
Rat2.5i.p.Significant increase in distance traveled from 15 to 60 minutes post-injection.[6][6]
Mouse0.3 - 10i.p.Dose-related increase, with a peak effect at 3.0 mg/kg.[2][2]
Mouse1.5 - 10.0i.p.Dose-dependent effects on horizontal, vertical, and rotational activity.
Conditioned Place Preference (CPP)

The rewarding and aversive effects of drugs can be assessed using the conditioned place preference paradigm.[7][8][9] For PCP, studies have shown that it can induce a conditioned place preference at lower doses, suggesting rewarding properties.[1][10] However, higher doses can lead to conditioned place aversion, indicating aversive effects.[1] This suggests a narrow dose window for the reinforcing effects of PCP.[1]

Table 2: PCP-Induced Conditioned Place Preference in Rats

Dose (mg/kg)Route of AdministrationOutcomeReference
0.25, 0.35, 0.45SystemicPositive Conditioned Place Preference[1][1]
Higher dosesSystemicConditioned Place Aversion[1][1]

Note: Specific studies on this compound and conditioned place preference in rodent models are not currently available in the scientific literature.

Neurochemical Effects

Both this compound and PCP are known to primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[10] This antagonism is believed to be the core mechanism for their dissociative and psychotomimetic effects.

Dopamine and Serotonin Levels

In vivo microdialysis studies in rats have demonstrated that PCP increases extracellular levels of both dopamine and serotonin in brain regions like the nucleus accumbens and prefrontal cortex.[11][12][13] This increase in dopaminergic and serotonergic neurotransmission is thought to contribute to the reinforcing and behavioral effects of the drug.[11]

Table 3: Effects of PCP on Extracellular Neurotransmitter Levels in Rats

Brain RegionNeurotransmitterEffectReference
Nucleus AccumbensDopamineIncreased[11][12][11][12]
Nucleus AccumbensSerotoninIncreased[11][11]
Prefrontal CortexDopamineIncreased[12][13][12][13]

Note: There is a lack of published in vivo microdialysis data on the effects of this compound on dopamine and serotonin levels in rodents.

Toxicological Profile

Acute toxicity data, specifically the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.[14]

Table 4: Acute Toxicity of PCP in Rodents

SpeciesRoute of AdministrationLD50 (µmol/kg)Reference
Mouse (Male)i.v.57[15]
Mouse (Female)i.v.76[15]

Note: The LD50 for this compound in rodent models has not been reported in the available literature.

Experimental Protocols

Locomotor Activity Assay (Open Field Test)

This protocol is used to assess spontaneous locomotor activity and anxiety-like behavior in rodents.[16][17][18][19][20]

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls, often made of a non-porous material for easy cleaning.[17][20] The arena is typically placed in a sound-attenuating chamber with controlled lighting.

  • Acclimation: Animals are brought to the testing room and allowed to acclimate for at least 30 minutes before the test begins.[17][18]

  • Procedure: Each animal is placed individually in the center of the open field arena.[17] Locomotor activity is recorded for a set period, typically 10-30 minutes, using an automated system with infrared beams or a video tracking system.[17][18]

  • Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Conditioned Place Preference (CPP) Protocol

This protocol is used to evaluate the rewarding or aversive properties of a drug.[7][8][9][21][22][23][24][25]

  • Apparatus: A multi-compartment chamber where each compartment has distinct visual and tactile cues.[7][24]

  • Phases:

    • Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments to determine any baseline preference for a particular compartment.[23][24]

    • Conditioning: Over several days, animals receive the test drug (e.g., this compound or PCP) and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to a different compartment.[7][23]

    • Post-Conditioning (Test): In a drug-free state, animals are allowed to freely explore all compartments, and the time spent in each compartment is recorded.[7][23]

  • Data Analysis: A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

In Vivo Microdialysis Protocol

This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[6][26][27][28][29]

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate at regular intervals.

  • Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of dopamine, serotonin, and their metabolites.[27]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and PCP is the non-competitive antagonism of the NMDA receptor. This action disrupts normal glutamatergic neurotransmission, leading to downstream effects on other neurotransmitter systems and cellular signaling cascades.

NMDA_Antagonism_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Akt, ERK pathways) Ca_Influx->Downstream DA_Release Dopamine Release Downstream->DA_Release SR_Release Serotonin Release Downstream->SR_Release FXE_PCP This compound / PCP FXE_PCP->Ion_Channel blocks

Caption: NMDA Receptor Antagonism by this compound and PCP.

The diagram above illustrates the general mechanism of action. Glutamate released from the presynaptic neuron binds to the NMDA receptor on the postsynaptic neuron. This binding, along with postsynaptic depolarization, opens the ion channel, allowing calcium influx and activating downstream signaling pathways. This compound and PCP act as non-competitive antagonists by blocking this ion channel, thereby inhibiting the effects of glutamate. This disruption is thought to lead to indirect modulation of dopamine and serotonin release.[10][30][31]

Experimental_Workflow cluster_0 Behavioral Analysis cluster_1 Neurochemical Analysis cluster_2 Toxicological Analysis Locomotor Locomotor Activity (Open Field) CPP Conditioned Place Preference Microdialysis In Vivo Microdialysis HPLC HPLC Analysis (DA, 5-HT) Microdialysis->HPLC LD50 Acute Toxicity (LD50) Drug_Admin Drug Administration (this compound or PCP) to Rodent Models Drug_Admin->Locomotor Drug_Admin->CPP Drug_Admin->Microdialysis Drug_Admin->LD50

Caption: In Vivo Experimental Workflow for Drug Comparison.

This workflow outlines the key in vivo experiments discussed in this guide for comparing the effects of psychoactive substances like this compound and PCP in rodent models. The process involves drug administration followed by behavioral, neurochemical, and toxicological assessments.

References

A Comparative Guide to the Accuracy and Precision of UPLC-MS/MS Methods for Arylcyclohexylamine Analysis: A Focus on Fluorexetamine and the Surrogate Analyte Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for analytical toxicology. Among these, arylcyclohexylamines, such as Fluorexetamine (FXE), require sensitive and specific detection methods for both qualitative identification and quantitative analysis. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for these applications due to its high resolution, sensitivity, and specificity.

This guide provides a comparative overview of the accuracy and precision of UPLC-MS/MS methods for the analysis of arylcyclohexylamines. Due to the limited availability of comprehensive public validation data for the relatively new NPS, this compound, this guide will leverage detailed validation data from the structurally related and extensively studied compound, Fluoxetine, to exemplify the performance characteristics of the UPLC-MS/MS technique. This approach provides a robust benchmark for what can be expected from a fully validated method for this compound.

Analytical Methodology for this compound

This compound is a novel psychoactive substance of the arylcyclohexylamine class. Current analytical methods for NPS, including this compound, often focus on screening and identification in forensic toxicology settings. A published method from the Center for Forensic Science Research & Education utilizes Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the identification of this compound. While this method is excellent for screening and structural confirmation, detailed quantitative validation data on accuracy and precision are not extensively published.

The analytical challenge with substances like this compound is compounded by the existence of isomers, such as 2-fluoro-2-oxo-PCE, which may require specific chromatographic separation for accurate identification and quantification[1].

UPLC-MS/MS Method Performance: A Quantitative Look at Fluoxetine as a Surrogate

To illustrate the expected accuracy and precision of a validated UPLC-MS/MS method for an arylcyclohexylamine-like compound, we present data from several studies on Fluoxetine. Fluoxetine is a widely prescribed antidepressant with a chemical structure that presents similar analytical challenges and behaviors in a UPLC-MS/MS system.

The following table summarizes the accuracy and precision data from published UPLC-MS/MS methods for the quantification of Fluoxetine in human plasma. These values are typical for bioanalytical method validation and demonstrate the high degree of accuracy and precision achievable with this technique.

ParameterConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Reference
Method 1 0.25 (LLOQ)Not Reported<15Not Reported<15[2][3]
0.25 - 50Good<15Good<15[2][3]
Method 2 0.20 - 30AcceptableAcceptableAcceptableAcceptable[4]
Method 3 2.5 - 500Not ReportedNot ReportedNot ReportedNot Reported[5]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. "Good" and "Acceptable" indicate that the values fall within the typical FDA guidelines of ±15% for accuracy and <15% for precision (±20% and <20% at the LLLOQ).[6]

This data demonstrates that UPLC-MS/MS methods can consistently and reliably quantify small molecules like Fluoxetine at low ng/mL concentrations in complex biological matrices like plasma. The low percent coefficient of variation (%CV) indicates high precision (reproducibility), while the accuracy values close to 100% show that the method is measuring the true concentration of the analyte.

Experimental Protocols

A validated UPLC-MS/MS method for the quantification of a compound like this compound would typically involve the following steps, as exemplified by the detailed protocols available for Fluoxetine analysis[2][3][4]:

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine) and remove interfering substances.

  • Protein Precipitation: A common and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins[2][3]. The sample is then centrifuged, and the supernatant containing the analyte is collected.

  • Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a solid-phase cartridge that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a solvent[4]. This method can improve sensitivity and reduce matrix effects.

UPLC-MS/MS Analysis

The prepared sample is then injected into the UPLC-MS/MS system.

  • Chromatographic Separation: The analyte is separated from other components on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of an aqueous component with a modifier (e.g., ammonium formate) and an organic component (e.g., methanol or acetonitrile)[2][3][4]. The ultra-performance liquid chromatography (UPLC) system allows for fast and high-resolution separations.

  • Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard[2][3]. For Fluoxetine, a common transition is m/z 310 > 148[2][3].

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of a small molecule from a biological matrix.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection UPLC UPLC Separation (e.g., C18 Column) SupernatantCollection->UPLC Injection ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Accuracy & Precision) DataAcquisition->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

References

Safety Operating Guide

Fluorexetamine: Proper Disposal Procedures for a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Fluorexetamine (FXE), a research chemical belonging to the arylcyclohexylamine class.[1][2] This document is intended for researchers, scientists, and drug development professionals. While a Safety Data Sheet (SDS) for this compound hydrochloride indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory practice and local regulations dictate a more stringent approach to the disposal of research chemicals.[3] Adherence to institutional and local hazardous waste regulations is mandatory and supersedes any general guidance.

Chemical and Physical Properties Summary

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound. The following table summarizes key data.

PropertyDataReference
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[2]
Molecular Formula C₁₄H₁₈FNO[2]
Molecular Weight ~235.30 g/mol [2]
GHS Classification Not classified[3]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[3]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[3]
Physical State Solid / Powder[3][4]
Solubility (hydrochloride) DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml[5]
Hazards Product does not present an explosion hazard and is not flammable. No dangerous reactions or decomposition products are known under normal conditions.[3][3]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the required steps for the safe disposal of this compound waste streams generated in a laboratory setting. These procedures are based on standard hazardous waste management practices for research institutions.[6][7][8]

Part 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn.

  • Gloves: Wear chemically resistant gloves. The specific material should be selected based on the solvents used.[9]

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Part 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions.[6] Never mix incompatible waste streams.

  • Identify Waste Streams: Categorize this compound waste as follows:

    • Solid Waste: Unused or expired pure this compound, contaminated consumables (e.g., weigh boats, wipes, gloves, TLC plates).

    • Liquid Waste: Solutions containing this compound. Segregate halogenated and non-halogenated solvent waste.[10]

    • Sharps Waste: Contaminated needles, syringes, glass vials, and Pasteur pipettes.

  • Select Appropriate Containers:

    • Use sturdy, leak-proof containers chemically compatible with the waste.[6]

    • Containers must have a sealable lid, which must remain closed except when adding waste.[10]

    • For sharps, use a designated, puncture-resistant sharps container.

  • Labeling Waste Containers:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8]

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.[6]

      • The approximate percentage of each constituent.[6]

      • The date the container was first used and the date it was filled.[10]

Part 3: Waste Accumulation and Storage
  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][8]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[6]

  • Volume Limits: Do not exceed the allowable volume limits for an SAA as defined by regulations (e.g., typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).[11]

Part 4: Disposal of Empty Containers
  • Rinsing Procedure: Empty containers that held this compound must be triple-rinsed.[6][10]

  • Rinsate Collection: The first rinse must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative approach.

  • Container Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the container in the regular trash or recycling, as per institutional policy.[10]

Part 5: Requesting Waste Pickup
  • Scheduling: Once a waste container is full, seal it and request a pickup from your institution's Environmental Health and Safety (EHS) department.[6]

  • Timeliness: Do not let waste accumulate. Full containers should be dated and removed from the laboratory promptly.[10]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste containing this compound in a laboratory environment.

FluorexetamineDisposalWorkflow start Identify this compound Waste Stream is_pure Pure/Unused Chemical or Contaminated Solid? start->is_pure is_liquid Aqueous or Solvent-Based Solution? is_pure->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_pure->solid_waste Yes is_sharp Contaminated Sharp (Needle, Vial, Pipette)? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container (Use Secondary Containment) is_liquid->liquid_waste Yes is_container Empty Original Container? is_sharp->is_container No sharps_waste Collect in Labeled Puncture-Proof Sharps Container is_sharp->sharps_waste Yes rinse_container Triple-Rinse Container is_container->rinse_container Yes store_waste Store Waste in Satellite Accumulation Area is_container->store_waste No solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste collect_rinsate Collect First Rinse as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Dry Container in Trash/Recycling collect_rinsate->dispose_container request_pickup Request EHS Pickup When Full dispose_container->request_pickup store_waste->request_pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Fluorexetamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Fluorexetamine. The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE), handling procedures, and emergency plans.

Personal Protective Equipment (PPE)

Given that this compound is a research chemical with unknown hazards, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves complying with ASTM D6978.[4] The exact breakthrough time has not been determined, so it is crucial to change gloves frequently and immediately if they become contaminated.[6]
Body Protection Lab CoatA fully fastened lab coat, preferably a disposable gown shown to resist permeability by hazardous drugs.[5]
Eye Protection Safety Goggles or Face ShieldChemical safety goggles are required.[1][2][3] A face shield should be worn in addition to goggles when there is a risk of splashes.[5]
Respiratory Protection RespiratorUse a NIOSH-certified N95 or higher-rated respirator when handling the powdered form of the compound or if there is a risk of aerosol generation.[4] All respirator use must be in accordance with a respiratory protection program.[7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plans for Safe Handling

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

  • Keep the container tightly closed and clearly labeled.[8]

  • Store the compound at room temperature and out of reach of unauthorized personnel.[2]

2. Weighing and Aliquoting (Solid Compound):

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent inhalation of the powder.[3]

  • Wear all recommended PPE, including respiratory protection.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

  • Clean all equipment and the work surface thoroughly after use.

3. Reconstitution (Preparing Solutions):

  • When preparing solutions, work within a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Consult the product's technical information for solubility data in various solvents.[8][9]

Emergency Procedures

First-Aid Measures: In case of accidental exposure, follow these first-aid measures immediately:[1][6]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[6] If irritation persists, seek medical attention.[8]

  • Skin Contact: While the product is generally not considered an irritant, it is best to wash the affected area with soap and plenty of water.[1][6]

  • Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[6]

  • Ingestion: If symptoms persist after swallowing, seek medical attention.[6] Do not induce vomiting.[1]

Spill Cleanup:

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, gently cover with an absorbent material and carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable detergent and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed plastic bag or container.[10]

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain or dispose of in the regular trash.[2]

Experimental Protocols

Currently, there are no standardized experimental protocols for the handling and use of this compound in a research context beyond the general safe handling guidelines provided. Researchers should develop their own specific protocols based on the nature of their experiments and conduct a thorough risk assessment before beginning any work.

Visualizations

G cluster_prep Preparation & Handling cluster_post Post-Handling receive Receive & Inspect storage Store Safely receive->storage ppe Don Appropriate PPE storage->ppe weigh Weigh in Fume Hood ppe->weigh reconstitute Reconstitute in Fume Hood weigh->reconstitute decontaminate Decontaminate Work Area reconstitute->decontaminate After Use waste Segregate & Store Waste decontaminate->waste disposal Dispose via Haz-Waste Protocol waste->disposal

Figure 1. Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.